Sp-8-Cl-Camps
Description
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Properties
Molecular Formula |
C10H11ClN5O5PS |
|---|---|
Molecular Weight |
379.72 g/mol |
IUPAC Name |
(4aR,6R,7aR)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5?,6+,9-,22?/m1/s1 |
InChI Key |
PJAHPRNGOHUYQD-CBZDBYSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sp-8-Cl-cAMPS in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sp-8-Cl-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-chloro-, Sp-isomer) is a lipophilic, membrane-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). It has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines, positioning it as a compound of interest in oncological research.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-cancer activity of this compound. It delves into its dual signaling roles, involving both Protein Kinase A (PKA)-dependent and PKA-independent pathways, and details its downstream effects on cell cycle regulation, apoptosis, and gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visualizations of the core signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: A Dual Signaling Approach
The anti-neoplastic activity of this compound is not attributed to a single, linear pathway but rather a multi-faceted mechanism involving both direct activation of PKA and effects mediated by its metabolite, 8-Cl-adenosine.
PKA-Dependent Pathway
As a cAMP analog, this compound directly activates the cAMP-dependent Protein Kinase A (PKA).[4] The canonical PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of this compound to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits.[4] These active C subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues.[4]
A key target in this pathway is the transcription factor CREB (cAMP Response Element-Binding protein). Phosphorylation of CREB at Serine-133 by the PKA catalytic subunit is a critical event that modulates the transcription of genes involved in cell cycle progression and survival.[5][6][7] Studies have shown that activation of the cAMP/PKA pathway can lead to the upregulation of cell cycle inhibitors like p27 and downregulation of oncogenes such as c-myc, contributing to cell cycle arrest.[8][9]
Furthermore, this compound can differentially modulate PKA isozymes, often causing a downregulation of the PKA type I (RIα) regulatory subunit, which is frequently overexpressed in cancer cells, and an induction of the PKA type II (RIIβ) subunit, which is associated with growth inhibition and differentiation.[5][9][10]
PKA-Independent Pathway via 8-Cl-Adenosine
Significant evidence suggests that many of the anti-cancer effects of 8-Cl-cAMP (the parent compound of the studied Sp-isomer) are mediated by its primary metabolite, 8-Cl-adenosine, independent of PKA activation.[11][12] This metabolite is believed to activate the AMP-activated protein kinase (AMPK). The activation of AMPK, in turn, leads to the progressive phosphorylation and activation of p38 mitogen-activated protein kinase (p38 MAPK).[8][12]
The activation of the p38 MAPK pathway is a crucial step in inducing apoptosis in multiple cancer cell lines.[8][12] Pharmacological inhibition of p38 MAPK has been shown to largely prevent the pro-apoptotic effects of 8-Cl-cAMP, underscoring the importance of this PKA-independent cascade.[8][12]
Downstream Cellular Effects
The activation of the aforementioned signaling cascades culminates in three primary anti-cancer outcomes: cell cycle arrest, induction of apoptosis, and modulation of key cancer-related gene expression.
Cell Cycle Arrest
Treatment with 8-Cl-cAMP causes cancer cells to accumulate in the S and G2/M phases of the cell cycle.[13][14][15] This cell cycle arrest is a direct consequence of the altered expression of critical cell cycle regulators. For instance, in multiple myeloma cells, 8-Cl-cAMP increases the expression of the cyclin-dependent kinase (Cdk) inhibitor p27, which is instrumental in halting the cell cycle in the G1 phase.[8] The disturbance of cell cycle kinetics is a key component of its growth-inhibitory effect.[15]
Induction of Apoptosis
This compound and its parent compound are potent inducers of apoptosis in a broad spectrum of human cancer cells, including neuroblastoma, leukemia, and glioma cell lines.[13][14][15][16] This programmed cell death is specific to transformed cells, as normal primary cells are largely unaffected.[13][14]
The apoptotic mechanism involves:
-
Activation of the Extrinsic Pathway: Studies have shown an early and transient activation of caspase-8, a key initiator of the extrinsic apoptotic pathway, without a corresponding early activation of the intrinsic pathway's caspase-9.[12][17]
-
Modulation of Bcl-2 Family Proteins: Treatment leads to a transient downregulation of the anti-apoptotic protein Bcl-2 and a sustained increase in the pro-apoptotic protein Bad.[16] Overexpression of Bcl-2 has been shown to efficiently block 8-Cl-cAMP-induced apoptosis, confirming the involvement of this protein family.[16]
Importantly, the inhibition of cell proliferation and the induction of apoptosis appear to be two distinct mechanisms, as suppressing apoptosis with caspase inhibitors does not abrogate the compound's anti-proliferative effects.[16]
Quantitative Data Summary
The efficacy of this compound and its related compounds varies across different cancer cell types. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Efficacy (IC50 Values) of cAMP Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | HL-60 | Leukemia | 8 - 100 | [1][3] |
| This compound | LS-174T | Colon Cancer | 8 - 100 | [1][3] |
| 8-Cl-cAMP | HeLa | Cervical Cancer | 4 - 4.8 | [18] |
| 8-Cl-cAMP | K562 | Leukemia | 7.5 - 16.5 | [18] |
| 8-Cl-cAMP | ARO | Thyroid Carcinoma | ~20 | [12] |
| 8-Cl-cAMP | NPA | Thyroid Carcinoma | ~30 | [12] |
| 8-Cl-cAMP | WRO | Thyroid Carcinoma | ~50 |[12] |
Table 2: PKA Activation Constants (Ka) for this compound
| PKA Isozyme | Ka (µM) | Reference |
|---|---|---|
| cAKI | 0.25 | [1][3] |
Key Experimental Protocols
Investigating the mechanism of this compound involves a variety of standard cell and molecular biology techniques. Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of key signaling proteins like p38 MAPK and CREB.[19]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. biorbyt.com [biorbyt.com]
- 4. benchchem.com [benchchem.com]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of the novel cyclic AMP (cAMP) analogue 8-chloro-cAMP in patients with cancer: toxicity, hormonal, and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Downstream Signaling Pathway of Sp-8-Cl-cAMPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Cl-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-chloro-, Sp-isomer) is a potent, membrane-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). As a second messenger, cAMP regulates a myriad of cellular processes, and its analogs are invaluable tools for dissecting these pathways. This compound primarily exerts its effects by activating cAMP-dependent protein kinase (PKA), a key effector in the cAMP signaling cascade. However, evidence also suggests the potential for PKA-independent actions, partly through its metabolite, 8-chloro-adenosine (8-Cl-Ado). This guide provides a comprehensive overview of the downstream signaling pathways of this compound, quantitative data on its activity, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.
Core Signaling Pathways
The downstream effects of this compound are predominantly mediated through the activation of Protein Kinase A (PKA). Additionally, like endogenous cAMP, it has the potential to interact with Exchange Protein Directly Activated by cAMP (EPAC). Furthermore, its metabolic conversion to 8-chloro-adenosine can lead to PKA-independent effects.
The Canonical PKA-Dependent Pathway
The primary mechanism of action for this compound is the activation of PKA.[1] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules, or a potent analog like this compound, to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby propagating the cellular signal.
A key downstream target of PKA is the cAMP response element-binding protein (CREB) . Upon phosphorylation by the PKA catalytic subunit at Serine 133, CREB recruits transcriptional co-activators such as CREB-binding protein (CBP) and p300. This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This pathway is crucial for processes like cell proliferation, differentiation, and survival.
The EPAC-Mediated Pathway
Exchange Protein Directly Activated by cAMP (EPAC) represents an alternative cAMP effector. EPACs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP, EPAC undergoes a conformational change that allows it to activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap proteins can then influence a variety of cellular processes, including cell adhesion, secretion, and proliferation, often in a PKA-independent manner. While this compound is primarily known as a PKA activator, its structural similarity to cAMP suggests it may also activate EPAC, although this interaction is less characterized.
PKA-Independent Effects of the Metabolite 8-Chloro-Adenosine
This compound can be metabolized to 8-chloro-adenosine (8-Cl-Ado). This metabolite has been shown to exert PKA-independent cytotoxic effects in various cancer cell lines. One of the key mechanisms of 8-Cl-Ado is the inhibition of RNA synthesis. It is intracellularly converted to 8-Cl-ATP, which can be incorporated into newly synthesized RNA, leading to chain termination and subsequent apoptosis.[2] This pathway highlights a crucial aspect of this compound's activity that is independent of direct PKA activation.
Quantitative Data
The following table summarizes the available quantitative data for the activation of PKA by a closely related analog, Sp-8-CPT-cAMPS. While direct data for this compound is limited, these values provide a strong indication of its potency and selectivity.
| Parameter | Compound | Value | Target | Notes |
| EC50 | Sp-8-CPT-cAMPS | 342 nM | PKA RIα Activation | Concentration for 50% maximal activation. |
| EC50 | Sp-8-CPT-cAMPS | 96 nM | PKA RIIβ Activation | Concentration for 50% maximal activation. |
| Selectivity | Sp-8-CPT-cAMPS | 153-fold | Site A of RI over Site A of RII | Demonstrates isoform and binding site selectivity. |
| Selectivity | Sp-8-CPT-cAMPS | 59-fold | Site B of RII over Site B of RI | Demonstrates isoform and binding site selectivity. |
Experimental Protocols
In Vitro PKA Substrate Phosphorylation Assay (Radioactive)
This assay directly measures the catalytic activity of PKA by quantifying the incorporation of 32P from [γ-32P]ATP into a specific substrate peptide.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
This compound
-
Kinase buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.
Western Blot Analysis of PKA Substrate Phosphorylation
This method assesses PKA activity in cell lysates by detecting the phosphorylation of specific PKA substrates using phospho-specific antibodies.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133)
-
Primary antibody against the total protein of the substrate (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cells with the desired concentrations of this compound for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein for normalization.
Rap1 Activation Assay (Pull-down)
This assay measures the activation of the EPAC downstream effector, Rap1, by specifically pulling down the active, GTP-bound form of Rap1.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer
-
GST-RalGDS-RBD (Glutathione S-transferase fusion protein containing the Ras-binding domain of RalGDS) bound to glutathione-agarose beads
-
Wash buffer
-
Primary antibody against Rap1
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound to stimulate EPAC and Rap1 activation.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-Rap1 antibody to detect the amount of activated Rap1. A sample of the total cell lysate should also be run to determine the total amount of Rap1.
Conclusion
This compound is a powerful pharmacological tool for investigating cAMP-mediated signaling. Its primary downstream pathway involves the robust activation of PKA, leading to the phosphorylation of numerous substrates, including the transcription factor CREB. Additionally, researchers should consider the potential for EPAC activation and the PKA-independent effects of its metabolite, 8-chloro-adenosine, particularly in studies involving long-term incubations or cancer cell lines. The provided quantitative data and experimental protocols offer a solid foundation for designing and interpreting experiments aimed at elucidating the precise roles of these signaling cascades in various biological contexts.
References
Sp-8-Cl-cAMPS: An In-depth Technical Guide for its Application as a Protein Kinase A Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-8-chloro-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-Cl-cAMPS), a potent and membrane-permeable activator of Protein Kinase A (PKA). This document details its mechanism of action, physicochemical properties, and applications in research, with a focus on providing practical information for laboratory use. Detailed experimental protocols for key assays and a summary of its effects on various cell types are included to facilitate its effective use in studying PKA-mediated signaling pathways.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in mediating a wide array of cellular processes, including metabolism, gene expression, cell growth, and apoptosis. The primary intracellular effector of cAMP is the cAMP-dependent Protein Kinase A (PKA). The transient nature of cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents challenges for the sustained activation of PKA in experimental settings.
This compound is a chemically modified analog of cAMP designed to overcome these limitations. The phosphorothioate (B77711) modification at the axial position (Sp) and the chloro-substitution at the 8-position of the adenine (B156593) ring confer resistance to hydrolysis by PDEs and enhance its lipophilicity, allowing for efficient cell permeability. These properties make this compound a valuable tool for the robust and sustained activation of PKA in intact cells, enabling detailed investigation of downstream signaling events.
Physicochemical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 142754-28-7[1][2][][4][5][6] |
| Molecular Formula | C₁₀H₁₁ClN₅O₅PS[1][2] |
| Molecular Weight | 379.72 g/mol [2] (Sodium Salt: 401.7 g/mol [5][6]) |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous buffers and DMSO.[7] The triethylammonium (B8662869) and sodium salt forms offer higher aqueous solubility.[7] |
| Storage | Store solid at -20°C.[1][2][5] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[7] |
| Stability | Resistant to hydrolysis by phosphodiesterases.[7][8][9] Non-enzymatic hydrolysis can occur and is influenced by pH and temperature.[7] |
Mechanism of Action: PKA Activation
This compound functions as a direct activator of PKA. The canonical PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. The binding of two molecules of a cAMP analog, such as this compound, to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These liberated C subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.
Mechanism of PKA activation by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds to provide a basis for experimental design.
Table 4.1: PKA Activation and PDE Inhibition
| Compound | Parameter | Value | Target |
| This compound | Kₐ | 0.25 µM | PKA Type I (cAKI)[2][10] |
| Kₐ | 3.2 µM | PKA Type II (cAKII)[2][10] | |
| Sp-8-Br-cAMPS | EC₅₀ | 360 nM | PKA activation[10][11] |
Note: Specific Kᵢ values for this compound binding to individual PKA regulatory subunit isoforms were not available in the reviewed literature.
Table 4.2: Effects on Cancer Cell Lines
| Compound | Cell Line | Parameter | Value | Effect |
| This compound | HL-60 (Leukemia) | IC₅₀ | 8-100 µM | Growth Inhibition[2][10] |
| LS-174T (Colon Cancer) | IC₅₀ | 8-100 µM | Growth Inhibition[2][10] | |
| 8-Cl-cAMP | HeLa (Cervical Cancer) | IC₅₀ | 4-4.8 µM | Growth Inhibition[12] |
| K562 (Leukemia) | IC₅₀ | 7.5-16.5 µM | Growth Inhibition[12] |
Signaling Pathways and Downstream Targets
Activation of PKA by this compound initiates a cascade of phosphorylation events that modulate the activity of numerous downstream effector proteins, leading to diverse cellular responses.
PKA-Dependent Signaling
The primary signaling pathway initiated by this compound is the canonical PKA pathway. Key downstream targets include transcription factors, metabolic enzymes, and ion channels. A well-characterized downstream event is the phosphorylation of the cAMP Response Element-Binding protein (CREB) at Serine 133. Phosphorylated CREB recruits transcriptional coactivators, such as CREB-binding protein (CBP), to the promoter regions of genes containing cAMP response elements (CREs), thereby modulating gene expression.
PKA-dependent signaling to CREB.
PKA-Independent Signaling (EPAC)
It is important to note that cAMP can also signal through a PKA-independent pathway involving the Exchange protein directly activated by cAMP (Epac). While some cAMP analogs show selectivity for PKA or Epac, the potential for this compound to activate Epac, particularly at higher concentrations, should be considered in experimental design.
Downstream Effects in Specific Cell Types
-
Cancer Cells: this compound and its related analog 8-Cl-cAMP have been shown to inhibit the growth of various cancer cell lines.[2][10] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[5][13] For instance, in some cancer cells, 8-Cl-cAMP treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle, followed by apoptosis.[5]
-
Neuronal Cells: The cAMP-PKA signaling pathway is crucial for a wide range of neuronal functions, including synaptic plasticity, learning, and memory. Sp-cAMP analogs are frequently used to study these processes in primary neuronal cultures.[4]
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving the use of this compound.
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
Materials:
-
This compound (sodium salt or other salt form)
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Dissolution:
-
Aqueous Stock: Weigh the calculated amount of this compound and dissolve it in the desired volume of sterile, nuclease-free water. Vortex thoroughly to ensure complete dissolution.
-
DMSO Stock: For higher concentrations or less soluble forms, dissolve the compound in anhydrous DMSO. Gentle warming or brief sonication may be applied to aid dissolution.
-
-
Sterilization (for cell culture): If the stock solution is intended for cell culture experiments, it is recommended to filter-sterilize it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol describes a non-radioactive method to measure the kinase activity of purified PKA upon activation by this compound.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Kinase Assay Buffer to generate a dose-response curve (e.g., 0.1 µM to 100 µM).
-
Kinase Reaction: a. Add diluted this compound or control to the wells of the PKA substrate-coated plate. b. Add purified PKA holoenzyme to each well (concentration to be optimized). c. Initiate the reaction by adding the ATP solution. d. Incubate the plate at 30°C for 60-90 minutes.
-
Detection: a. Wash the wells with Wash Buffer (e.g., PBS with 0.05% Tween-20). b. Add the phospho-PKA substrate antibody and incubate for 60 minutes at room temperature. c. Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature. d. Wash the wells and add TMB substrate. Monitor color development. e. Stop the reaction with Stop Solution and read the absorbance at 450 nm.
Workflow for an in vitro PKA kinase activity assay.
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated CREB in cell lysates following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: a. Plate cells and grow to the desired confluency. b. (Optional) Serum-starve cells for a few hours to reduce basal PKA activity. c. Treat cells with the desired concentration of this compound for the appropriate time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer. c. Scrape and collect the lysate. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane (e.g., with 5% BSA in TBST). c. Incubate with the primary anti-phospho-CREB antibody overnight at 4°C. d. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize with ECL substrate. f. (Optional) Strip the membrane and re-probe for total CREB as a loading control.
Conclusion
This compound is a powerful and reliable tool for the specific and sustained activation of Protein Kinase A in a variety of research applications. Its resistance to phosphodiesterase degradation and enhanced cell permeability offer significant advantages over the endogenous messenger, cAMP. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and practical experimental protocols. By understanding and applying the information presented herein, researchers can effectively utilize this compound to further elucidate the complex roles of PKA signaling in health and disease.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biorbyt.com [biorbyt.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. 8-chloroadenosine-3',5'-cyclicmonophosphorothioate,sp-isomer(this compound)_åå·¥ç¾ç§ [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biolog.de [biolog.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PKA-Independent Effects of Sp-8-Cl-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Cl-cAMPS, or 8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a lipophilic, membrane-permeant, and metabolically resistant analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] While traditionally recognized as a potent activator of cAMP-dependent protein kinase (PKA), a growing body of research into cAMP signaling has unveiled a parallel, PKA-independent pathway mediated by the Exchange Protein directly Activated by cAMP (Epac). This technical guide provides an in-depth exploration of the known and potential PKA-independent effects of this compound, focusing on the underlying molecular mechanisms, experimental methodologies to dissect these pathways, and the implications for therapeutic development.
While direct quantitative data on the specific interaction of this compound with Epac proteins is limited in the current literature, this guide will draw upon the broader understanding of Epac-selective cAMP analogs to provide a framework for investigating the PKA-independent actions of this compound.
Core PKA-Independent Signaling Pathway: The Epac-Rap Axis
The primary mediators of PKA-independent cAMP signaling are the Epac proteins, Epac1 and Epac2.[2][3] These proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2][4] Upon binding of cAMP analogs like this compound to their regulatory cyclic nucleotide-binding (CNB) domain, Epac proteins undergo a conformational change that activates their catalytic GEF domain. This, in turn, facilitates the exchange of GDP for GTP on Rap proteins, leading to their activation. Activated Rap GTPases then interact with a variety of downstream effectors to modulate diverse cellular processes.
Quantitative Data on cAMP Analogs
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [5] |
| cAMP | Epac1 | EC50 | 30 µM | [5] |
| Sp-8-BnT-cAMPS | Epac2 | AC50 | 0.1 µM | [6] |
| cAMP | Epac2 | AC50 | 1.8 µM | [6] |
| 8-Br-cAMP | PKA & Epac | EC50 (low potency phase) | 392 µM | [7] |
| 6-Bnz-cAMP | PKA | EC50 | 0.50 pM | [7] |
Key PKA-Independent Cellular Processes Modulated by Epac Activation
Activation of the Epac-Rap signaling axis by cAMP analogs can influence a wide range of cellular functions independently of PKA. Investigating these processes in the context of this compound treatment can reveal its PKA-independent effects.
Regulation of Cell Proliferation and Apoptosis
The role of cAMP in cell fate is complex and often cell-type specific. While PKA activation is frequently associated with growth inhibition, Epac signaling can have distinct effects. For instance, in some cancer cell lines, the antiproliferative effects of 8-Cl-cAMP (a related compound) are considered to be at least partially PKA-independent and may be mediated by its metabolite, 8-Cl-adenosine.[8] Studies have shown that 8-Cl-cAMP can induce apoptosis in a cell-cycle-specific manner, a process that is not replicated by other PKA-activating cAMP analogs.[9]
Modulation of the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell growth and differentiation. The cross-talk between cAMP and MAPK/ERK signaling is multifaceted. Epac activation can lead to the activation of Rap1, which in turn can influence the activity of downstream kinases in the MAPK cascade. However, the outcome of this interaction is context-dependent. In some cellular systems, Epac activation can contribute to sustained ERK activation, while in others, it may not be sufficient to induce ERK signaling on its own.[4][10]
Experimental Protocols for Investigating PKA-Independent Effects
To delineate the PKA-independent effects of this compound, a combination of pharmacological and molecular approaches is necessary.
Rap1 Activation Assay (Pull-Down Method)
This assay is a cornerstone for demonstrating the activation of Epac's direct downstream target, Rap1.
Principle: Activated, GTP-bound Rap1 specifically binds to the Rap-binding domain (RBD) of its effector protein, RalGDS. A GST-tagged RalGDS-RBD fusion protein immobilized on agarose (B213101) beads is used to selectively pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol Outline:
-
Cell Lysis: Culture cells of interest and treat with this compound for the desired time. As controls, include untreated cells, and cells treated with a known Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) and a PKA-specific activator (e.g., 6-Bnz-cAMP). Lyse the cells in a buffer containing protease inhibitors.
-
Affinity Precipitation: Incubate the cell lysates with RalGDS-RBD agarose beads to allow for the binding of GTP-Rap1.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect Rap1 using a specific antibody.
-
Quantification: Densitometric analysis of the Western blot bands is used to quantify the amount of activated Rap1 relative to the total Rap1 in the cell lysates.
Pharmacological Inhibition of PKA
To confirm that the observed effects of this compound are indeed PKA-independent, experiments should be performed in the presence of specific PKA inhibitors, such as H-89 or Rp-cAMPS.[11] If the cellular response to this compound persists in the presence of a PKA inhibitor, it provides strong evidence for a PKA-independent mechanism.
Gene Expression Analysis
The activation of distinct signaling pathways by PKA and Epac can lead to different gene expression profiles. Microarray or RNA-sequencing analysis of cells treated with this compound in the presence and absence of a PKA inhibitor can identify target genes specifically regulated by the PKA-independent pathway.
Conclusion and Future Directions
While this compound is a well-established PKA activator, the potential for PKA-independent signaling through the Epac-Rap pathway presents an exciting avenue for research and drug development. The methodologies outlined in this guide provide a framework for dissecting these parallel signaling cascades. Future research should focus on obtaining direct quantitative data on the interaction of this compound with Epac1 and Epac2 to establish its selectivity and potency. Furthermore, elucidating the specific downstream effectors and cellular consequences of this compound-mediated Epac activation in various physiological and pathological contexts will be crucial for harnessing its full therapeutic potential. The exploration of PKA-independent mechanisms will undoubtedly deepen our understanding of cAMP signaling and may lead to the development of more targeted and effective therapeutic strategies.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA-dependent and PKA-independent pathways for cAMP-regulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sp-8-BnT-cAMPS / "S-220" BIOLOG Life Science Institute [biolog.de]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Alternative Epac/cAMP Pathway and the MAPK Pathway Mediate hCG Induction of Leptin in Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase A-Independent Inhibition of Proliferation and Induction of Apoptosis in Human Thyroid Cancer Cells by 8-Cl-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sp-8-Cl-cAMPS in Gene Expression and Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Sp-8-Chloro-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-Cl-cAMPS) in the regulation of gene expression and transcription. This compound is a lipophilic, membrane-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling. By mimicking the effects of endogenous cAMP, this compound provides a powerful tool to investigate the downstream consequences of PKA activation on gene transcription, making it a valuable compound in both basic research and drug development.
Core Mechanism of Action: The PKA Signaling Cascade
This compound primarily exerts its effects on gene expression by activating the canonical cAMP signaling pathway. The binding of this compound to the regulatory subunits of the PKA holoenzyme induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then translocate to the nucleus, where they phosphorylate a variety of transcription factors, most notably the cAMP Response Element-Binding Protein (CREB).
Phosphorylation of CREB at Serine 133 is a critical event that enhances its ability to recruit transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300. This multiprotein complex then binds to specific DNA sequences known as cAMP Response Elements (CREs), located in the promoter regions of target genes. The assembly of this transcriptional machinery at the promoter initiates the transcription of a wide array of genes involved in diverse cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1][2][3]
Quantitative Data on Gene Expression Changes
The activation of the PKA pathway by cAMP analogs like this compound and its close relative, 8-CPT-cAMP, leads to significant alterations in the expression of numerous genes. Microarray and quantitative PCR studies have identified a range of up- and down-regulated genes, providing insights into the transcriptional program initiated by these compounds.[4][5]
| Gene | Organism/Cell Line | Treatment | Fold Change | Function | Reference |
| Up-regulated Genes | |||||
| ICER (Inducible cAMP Early Repressor) | Murine S49 Lymphoma | 8-CPT-cAMP | >1.5 | Transcriptional Repressor, Feedback Inhibition | [4][5] |
| Per1 (Period Circadian Regulator 1) | Murine S49 Lymphoma | 8-CPT-cAMP | >1.5 | Circadian Rhythm | [4][5] |
| Cell Cycle Regulators (e.g., p27) | Murine S49 Lymphoma | 8-CPT-cAMP | >1.5 | G1 Phase Arrest | [4] |
| Down-regulated Genes | |||||
| Genes involved in cell proliferation | Human Neuroblastoma | 8-Cl-cAMP | Not specified | Proliferation | |
| Genes involved in transformation | Human Neuroblastoma | 8-Cl-cAMP | Not specified | Transformation |
Note: Much of the detailed quantitative gene expression data comes from studies using 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), a structurally and functionally similar PKA-selective cAMP analog. The transcriptional effects are expected to be largely comparable.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway to Gene Expression.
Caption: Experimental Workflow for Gene Expression Analysis.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression and transcription factor activation.
Western Blot for CREB Phosphorylation
This protocol details the detection of phosphorylated CREB (pCREB) in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (typically 10-100 µM)
-
Vehicle control (e.g., DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle for a specified time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB and total CREB (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify the ratio of pCREB to total CREB.
Luciferase Reporter Assay for CREB Activity
This assay measures the transcriptional activity of CREB by using a reporter construct containing a luciferase gene driven by a promoter with multiple CREs.
Materials:
-
HEK293 cells or other suitable cell line
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound (typically 10-100 µM)
-
Vehicle control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the transfected cells with various concentrations of this compound or vehicle for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction of luciferase activity in this compound-treated cells compared to vehicle-treated cells.[6][7][8][9][10]
Chromatin Immunoprecipitation (ChIP) Assay for CREB Binding
This protocol is used to determine if this compound treatment leads to increased binding of CREB to the promoter of a target gene.
Materials:
-
Cell culture reagents
-
This compound (typically 10-100 µM)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and wash buffers
-
Sonication equipment
-
Anti-CREB antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target gene promoter and a negative control region
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CREB antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with Proteinase K and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter region of the target gene containing a CRE. A negative control region lacking a CRE should also be analyzed.
-
Data Analysis: Calculate the enrichment of the target promoter region in the CREB ChIP sample relative to the IgG control and the input chromatin.[11][12][13][14][15]
Conclusion
This compound is an indispensable tool for elucidating the intricate mechanisms by which cAMP signaling governs gene expression. Its ability to potently and specifically activate PKA allows for the detailed dissection of the downstream transcriptional events mediated by factors such as CREB. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential and molecular consequences of modulating this fundamental signaling pathway.
References
- 1. Transcription factors responsive to cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CREB (cAMP-PKA) Pathway - Report Lentivirus [gentarget.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to investigate bivalent histone modification dynamics via chromatin immunoprecipitation followed by re-chromatin immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Lipophilicity of Sp-8-Cl-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Cl-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-chloro-, Sp-isomer) is a potent and metabolically stable activator of protein kinase A (PKA). Its enhanced lipophilicity compared to its parent compound, 8-Cl-cAMP, is a critical attribute that contributes to its increased cell permeability and efficacy in cellular and in vivo studies. This technical guide provides an in-depth exploration of the lipophilicity of this compound, including comparative data with other relevant cyclic adenosine (B11128) monophosphate (cAMP) analogs. Detailed experimental protocols for assessing lipophilicity are provided, alongside a visualization of the experimental workflow and the canonical PKA activation pathway, to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Lipophilicity and its Importance
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial physicochemical property in drug design and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For intracellular targets like PKA, sufficient lipophilicity is paramount for the molecule to traverse the lipid bilayer of the cell membrane and reach its site of action. The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (Log P) or distribution coefficient (Log D).
This compound has been engineered to be significantly more lipophilic and membrane-permeant than 8-Cl-cAMP, leading to more consistent and potent effects in cellular assays without the metabolic side effects observed with its predecessor[1].
Quantitative Lipophilicity Data
| Compound | Relative Lipophilicity (Compared to cAMP) | Key Features |
| cAMP | 1 | Endogenous second messenger, low membrane permeability. |
| 8-Br-cAMP | More lipophilic than cAMP | Bromine substitution at the 8-position increases lipophilicity. |
| This compound | Significantly more lipophilic | Chloro substitution at the 8-position and phosphorothioate (B77711) modification.[1] |
| Sp-8-Br-cAMPS | Significantly more lipophilic | Bromo substitution and phosphorothioate modification. |
| Sp-8-CPT-cAMPS | Highly lipophilic | 4-Chlorophenylthio group at the 8-position and phosphorothioate modification. |
Experimental Protocols for Determining Lipophilicity
The lipophilicity of a compound like this compound can be experimentally determined using several established methods. The two most common and reliable methods are the Shake-Flask method for determining Log P/Log D and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method for Log P/Log D Determination
This is the traditional and "gold standard" method for measuring the partition coefficient.
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol (representing a lipid environment) and a buffered aqueous solution (representing the physiological environment). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Prepare a stock solution of this compound of known concentration in the n-octanol-saturated PBS.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the this compound stock solution with a precise volume of the PBS-saturated n-octanol.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Alternatively, for highly lipophilic compounds, a slow-stirring method can be used to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Log P/Log D:
-
The partition coefficient (P for neutral compounds, D for ionizable compounds at a specific pH) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P or D = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The Log P or Log D is the base-10 logarithm of this value.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is a faster, more automated method that correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
Principle: The compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is used to elute the compound. More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Detailed Methodology:
-
System Setup:
-
Use an HPLC system equipped with a UV detector.
-
Employ a reversed-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Calibration:
-
Select a series of standard compounds with known Log P values that span a range including the expected lipophilicity of this compound.
-
Inject each standard onto the column and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known Log P values of the standards. A linear relationship should be observed.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the column under the same conditions used for the standards and record its retention time.
-
Calculate the capacity factor (k) for this compound.
-
-
Determination of Log P:
-
Using the calibration curve, determine the Log P of this compound from its calculated log k value.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the general workflow for determining the lipophilicity of a compound using the shake-flask and RP-HPLC methods.
Caption: Workflow for determining lipophilicity.
PKA Signaling Pathway Activation by this compound
This compound functions as a cAMP analog to activate Protein Kinase A. The following diagram illustrates this signaling cascade.
Caption: PKA activation by this compound.
Conclusion
The enhanced lipophilicity of this compound is a key determinant of its utility as a potent and cell-permeant PKA activator. While a definitive Log P value remains to be widely published, its lipophilic character relative to other cAMP analogs is well-established. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the lipophilicity of this compound and other novel compounds. A thorough understanding of this property, in conjunction with its mechanism of action, is essential for the effective design and interpretation of studies in cell biology and pharmacology.
References
Sp-8-Cl-cAMPS Interaction with cAMP Receptor Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the cyclic adenosine (B11128) monophosphate (cAMP) analog, Sp-8-Cl-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-chloro-, Sp-isomer), and its primary intracellular receptors. This document consolidates quantitative data, outlines detailed experimental protocols for studying these interactions, and visualizes the associated signaling pathways and workflows.
Introduction: The Role of this compound in cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes by acting upon several key intracellular effector proteins.[1] The primary receptors for cAMP include cAMP-dependent protein kinase (PKA), Exchange Protein Directly Activated by cAMP (EPAC), and cyclic nucleotide-gated (CNG) ion channels.[2][3][4]
This compound is a potent, membrane-permeable, and metabolically stable cAMP analog.[5][6] The inclusion of a phosphorothioate (B77711) group in the Sp-configuration makes it an agonist, mimicking the action of endogenous cAMP, while also rendering it resistant to hydrolysis by phosphodiesterases (PDEs).[5] This resistance provides a significant advantage over analogs like 8-Cl-cAMP, which can be metabolized into 8-Cl-adenosine, leading to PKA-independent effects.[7][8] As a result, this compound serves as a reliable tool for the specific and sustained activation of cAMP-dependent pathways, particularly those mediated by PKA.[5]
Core Signaling Pathway
This compound primarily functions by activating PKA. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[2][9] The binding of an agonist like cAMP or this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[10] These active C-subunits then phosphorylate a multitude of downstream substrate proteins on serine or threonine residues, propagating the cellular signal.[9][10]
Quantitative Interaction Data
The primary targets of this compound are the regulatory subunits of PKA Type I (PKA-I) and Type II (PKA-II). Quantitative data demonstrates potent activation of both isozymes.
| Ligand | Receptor Protein | Constant Type | Value (µM) | Notes |
| This compound | Protein Kinase A Type I (cAKI) | Ka (Activation) | 0.25 | Represents the concentration required for half-maximal activation.[11][12] |
| This compound | Protein Kinase A Type II (cAKII) | Ka (Activation) | 3.2 | Shows a degree of selectivity for the PKA-I isozyme over PKA-II.[11][12] |
Note: Specific binding and activation data for this compound with EPAC isoforms or CNG channels are not extensively characterized in the reviewed literature. Further research is required to quantify these potential interactions.
Interaction with Specific cAMP Receptors
This compound is a well-established PKA agonist that activates both major PKA isozymes.[11][12] PKA functional diversity is driven by four different regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ), which exhibit distinct biochemical properties and subcellular localizations.[2] The data indicates that this compound preferentially activates PKA-I (composed of RIα or RIβ subunits) over PKA-II (composed of RIIα or RIIβ subunits).[11][12] This selectivity can be exploited to investigate the distinct downstream signaling pathways governed by each PKA isozyme. For instance, the related analog 8-Cl-cAMP has been shown to suppress the expression of the RI subunit while increasing RII expression, a mechanism linked to its anti-tumor effects.[7][13]
EPAC1 and EPAC2 are guanine (B1146940) nucleotide exchange factors that are activated by cAMP, leading to the stimulation of the small GTPase Rap1.[4][14][15] This pathway operates independently of PKA. While this compound is structurally related to compounds that interact with EPAC, its specific binding affinity and activation potential for EPAC isoforms have not been thoroughly quantified. Researchers studying EPAC-specific signaling typically employ highly selective analogs, such as 8-pCPT-2′-O-Me-cAMP, to avoid simultaneous activation of PKA.[7][16][17] Therefore, when using this compound, potential confounding effects from PKA activation must be considered if EPAC signaling is also under investigation.
CNG channels are non-selective cation channels that play critical roles in sensory transduction pathways and are directly gated by the binding of cyclic nucleotides, including cAMP.[3] The interaction of this compound with these channels is not well-documented. Studies focusing on CNG channel modulation would require specific electrophysiological or binding assays to determine the efficacy and potency of this compound relative to endogenous cAMP or other analogs.
Experimental Protocols
Characterizing the interaction of this compound with its target receptors requires robust biophysical and biochemical assays. Below are detailed methodologies for two common techniques.
This homogeneous assay measures the binding of a fluorescent probe to the PKA catalytic subunit upon its dissociation from the regulatory subunits, which is induced by an agonist like this compound.[2] It provides a quantitative measure of holoenzyme activation (EC50).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
PKA Holoenzyme: Reconstitute or dilute purified PKA holoenzyme (e.g., RIα₂C₂) to a final concentration of ~25-50 nM in assay buffer.
-
Fluorescent Probe: Prepare a stock solution of a fluorescently labeled peptide inhibitor of PKA (e.g., fluorescein-labeled IP20).[2] The final concentration should be low (e.g., 5-10 nM) to minimize background fluorescence.
-
Ligand (this compound): Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 pM to 100 µM.
-
-
Assay Procedure:
-
Add the PKA holoenzyme and the fluorescent probe to the wells of a low-binding, black 384-well microplate.
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow the reaction to reach equilibrium. Protect from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).
-
-
Data Analysis:
-
Plot the change in fluorescence polarization (in millipolarization units, mP) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal PKA activation.
-
SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[18][19] This allows for the determination of association (kₐ), dissociation (kd), and affinity (KD) constants.
Methodology:
-
Ligand Immobilization:
-
Chip Selection: Use a suitable sensor chip, such as a CM5 chip for amine coupling.[3][20]
-
Surface Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a standard injection of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3]
-
Immobilization: Inject the purified PKA regulatory subunit (e.g., RIα) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via primary amines. Aim for an immobilization level of 2000-4000 Response Units (RU).[18]
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
-
Analyte Binding Analysis:
-
Analyte Preparation: Prepare a series of precise dilutions of this compound (the analyte) in a running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 10 nM to 1 µM). Include a buffer-only injection for baseline subtraction.
-
Binding Cycle: For each concentration, perform the following injection sequence:
-
Association: Inject the this compound solution over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the binding event.[20]
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.[20]
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte. Note: For high-affinity interactions, a non-regeneration protocol may be required.[21]
-
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from a reference flow cell (deactivated or with an irrelevant protein immobilized) from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.[18]
-
Kinetic Fitting: Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) using the SPR instrument's analysis software. This will yield the kinetic rate constants kₐ (on-rate) and kd (off-rate).
-
Affinity Calculation: Calculate the equilibrium dissociation constant (KD) as the ratio of kd/kₐ.
-
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorbyt.com [biorbyt.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell physiology of cAMP sensor Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. scispace.com [scispace.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolic Stability of Sp-8-Cl-cAMPS
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the in vitro metabolic stability of Sp-8-Cl-cAMPS (the Sp-isomer of 8-chloroadenosine-3',5'-cyclic monophosphorothioate), a critical cyclic AMP (cAMP) analog used in biomedical research. Understanding the metabolic fate of such compounds is essential for the accurate interpretation of experimental results and for the development of potential therapeutics.
Introduction: The Challenge of cAMP Metabolism
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes by activating downstream effectors, most notably Protein Kinase A (PKA).[1][2] However, the biological activity of cAMP is tightly regulated and transient, primarily due to its rapid hydrolysis into the inactive 5'-AMP by a superfamily of enzymes known as phosphodiesterases (PDEs).[3][4][5] This rapid degradation limits the experimental and therapeutic utility of native cAMP.
To overcome this limitation, chemically modified analogs have been synthesized. This compound is one such analog, designed for increased metabolic stability and cell permeability.[6] It is a potent, site-selective activator of PKA and has been utilized in studies ranging from cancer biology to neuroscience.[6][7][8]
Metabolic Profile of this compound
The defining structural feature of this compound, and related Sp-cAMPS analogs, is the substitution of a non-bridging oxygen atom in the phosphate (B84403) moiety with sulfur, creating a phosphorothioate (B77711). This single modification confers exceptional resistance to hydrolysis by most, if not all, PDE isoforms.[3]
-
Resistance to PDE Hydrolysis : Unlike cAMP and some of its other analogs (e.g., 8-Br-cAMP, db-cAMP), Sp-cAMPS derivatives are not effective substrates for PDEs.[3] Instead, they can act as competitive inhibitors of these enzymes.[3] This inherent resistance to enzymatic degradation makes this compound metabolically very stable in in vitro systems where PDE activity is the primary route of metabolism.[3][6]
-
Comparison with 8-Cl-cAMP : It is crucial to distinguish this compound from its close relative, 8-Cl-cAMP. While both are PKA activators, 8-Cl-cAMP is susceptible to metabolism.[9][] Studies have shown that the in vitro antiproliferative effects of 8-Cl-cAMP can be attributed to its hydrolysis by serum PDEs to its active metabolite, 8-Cl-adenosine.[][11] The phosphorothioate group in this compound prevents this conversion, ensuring that its biological activity is a direct result of the parent compound's interaction with its targets, primarily PKA.
Data Presentation: Comparative Stability of cAMP Analogs
While specific quantitative half-life data for this compound is sparse due to its high stability, the following table summarizes the comparative metabolic characteristics of this compound and other common cAMP analogs based on their susceptibility to PDE-mediated hydrolysis.
| Compound | Key Structural Modification | Susceptibility to PDE Hydrolysis | Primary Metabolic Fate | Relative In Vitro Stability |
| cAMP | None | High | Rapid hydrolysis to 5'-AMP[4][5] | Low |
| This compound | Phosphorothioate at Sp position; Chloro at C8 | Very Low / Resistant[3][6] | Considered non-metabolized by PDEs | Very High |
| 8-Cl-cAMP | Chloro at C8 | Susceptible | Hydrolysis to 8-Cl-adenosine[][11] | Moderate |
| 8-Br-cAMP | Bromo at C8 | Low but susceptible | Slow hydrolysis to 8-Br-5'-AMP[3] | Moderate to High |
| db-cAMP | Dibutyryl at N6 and O2' | Susceptible after deacylation | Hydrolysis to 5'-AMP[3] | Moderate |
Signaling Pathway and Experimental Workflow Visualizations
This compound functions as a cAMP agonist, directly activating PKA. The canonical cAMP/PKA signaling cascade, which this compound potently stimulates, is depicted below.
Caption: The cAMP/PKA signaling pathway activated by this compound.
The metabolic stability of a compound like this compound is typically assessed by incubating it with a biological matrix and quantifying its disappearance over time.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocol: In Vitro Stability in Hepatocytes
This protocol outlines a general method for assessing the metabolic stability of a test compound using cryopreserved hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes.[12]
A. Materials and Reagents
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte plating or incubation medium (e.g., Williams Medium E)[13]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized drug and a slowly metabolized drug)
-
Multi-well plates (e.g., 24-well or 96-well), collagen-coated if plating
-
Incubator (37°C, 5% CO₂)
-
Organic solvent for quenching (e.g., ice-cold acetonitrile (B52724) with internal standard)
-
Analytical instrumentation: HPLC or LC-MS/MS system with a C18 column[3]
B. Procedure
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and density. For suspension assays, dilute the cells to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[12]
-
Reaction Setup: Dispense the hepatocyte suspension into the wells of a multi-well plate. Pre-incubate the plate for 10-15 minutes at 37°C.[12]
-
Initiation: Prepare a working solution of this compound by diluting the stock solution in the incubation medium. To initiate the reaction, add the working solution to the wells to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should typically be ≤ 0.5%.[3]
-
Incubation and Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the respective wells.[3]
-
Reaction Quenching: Immediately transfer the aliquot into a separate tube or plate containing a volume (e.g., 2-3x) of ice-cold acetonitrile to stop the metabolic reactions and precipitate proteins. An internal standard should be included in the quenching solution for accurate quantification.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analytical Quantification: Analyze the samples using a validated LC-MS/MS or HPLC method to determine the concentration of the parent compound (this compound) remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[12]
Conclusion
This compound is a highly valuable tool for probing cAMP-mediated signaling pathways, largely due to its exceptional metabolic stability. The phosphorothioate modification at the Sp-position renders it resistant to hydrolysis by phosphodiesterases, the primary enzymes responsible for cAMP degradation.[3] This stability ensures a prolonged and consistent activation of PKA in in vitro systems, allowing researchers to study downstream signaling events without the confounding factor of rapid compound degradation. When designing experiments, it is this inherent resistance to metabolism, rather than a complex metabolic profile, that should be considered the key characteristic of this compound.
References
- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterases (PDEs) hydrolyze the 3' phosphoester bond of the purine 3',5'-cyclic monophosphates, cAMP and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. This compound - Immunomart [immunomart.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Investigating the Cellular Targets of Sp-8-Cl-cAMPS: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Cl-cAMPS (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable, and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). As a second messenger, cAMP is a critical regulator of numerous cellular processes, making its analogs invaluable tools for dissecting signaling pathways and potential therapeutic agents. This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its interaction with key proteins in the cAMP signaling cascade. We present quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Core Cellular Targets and Mechanism of Action
The primary and most well-characterized cellular target of this compound is cAMP-dependent Protein Kinase A (PKA) . This compound acts as a potent agonist, binding to the regulatory subunits of PKA and inducing the release of the catalytic subunits, which then phosphorylate downstream target proteins.
Beyond its direct action on PKA, the biological effects of this compound are also attributed to its metabolic conversion to 8-chloro-adenosine (8-Cl-Ado) . This metabolite exerts distinct, PKA-independent effects, primarily through the depletion of intracellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), as well as the inhibition of RNA synthesis.[1][2][3]
While other canonical cAMP effectors exist, such as the Exchange protein activated by cAMP (EPAC) and cyclic nucleotide-gated (CNG) channels , direct quantitative data on the interaction of this compound with these targets is currently limited in the scientific literature. The phosphorothioate (B77711) modification in this compound confers resistance to hydrolysis by many phosphodiesterases (PDEs) , the enzymes that degrade cAMP, thus prolonging its intracellular signaling effects. However, specific inhibition constants (Ki or IC50) for various PDE isoforms are not well-documented.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its primary metabolite with their respective cellular targets.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | Protein Kinase A I (cAKI) | Ka (Activation constant) | 0.25 µM | Not specified | |
| This compound | Protein Kinase A II (cAKII) | Ka (Activation constant) | 3.2 µM | Not specified | |
| This compound | Human Leukemia HL-60 cells | IC50 (Growth inhibition) | 8-100 µM | HL-60 | |
| This compound | Human Colon Cancer LS-174T cells | IC50 (Growth inhibition) | 8-100 µM | LS-174T |
| Compound | Effect | Parameter | Value | Cell Line/System | Reference |
| 8-chloro-adenosine | ATP Depletion | Time to significant depletion | ~12 hours | T47D, SK-BR-3, ZR-75-1 breast cancer cells | [1] |
| 8-chloro-adenosine | AMPK Activation (p-AMPK Thr172) | Time-dependent increase | 7-21 hours | MCF-7, BT-474 breast cancer cells | [1] |
| 8-chloro-adenosine | Inhibition of RNA synthesis | - | Significant inhibition | Multiple myeloma cells | [3] |
| 8-chloro-adenosine | Inhibition of DNA synthesis | - | Not significant up to 12 hours | Multiple myeloma cells | [3] |
Signaling Pathways
The dual mechanism of action of this compound involves both PKA-dependent and PKA-independent pathways.
PKA-Dependent Signaling Pathway
This compound directly activates PKA, leading to the phosphorylation of a multitude of downstream substrates that regulate diverse cellular processes, including gene expression, metabolism, and cell proliferation.
PKA-Independent Signaling Pathway via 8-chloro-adenosine
Following its metabolic conversion, the resulting 8-chloro-adenosine initiates a signaling cascade independent of PKA, primarily impacting cellular bioenergetics and macromolecular synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.
Protocol 1: In Vitro PKA Kinase Activity Assay
Objective: To determine the direct effect of this compound on the catalytic activity of PKA.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Workflow:
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.
-
Wash the phosphocellulose paper discs extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the discs using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.
Protocol 2: Measurement of Intracellular 8-chloro-ATP by HPLC
Objective: To quantify the intracellular conversion of this compound to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4][5]
Materials:
-
Cell culture of interest
-
This compound or 8-chloro-adenosine
-
Perchloric acid (PCA), ice-cold
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange)
-
Authentic standards for ATP and 8-Cl-ATP
Procedure:
-
Treat cells with this compound or 8-chloro-adenosine for the desired time points.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular nucleotides by adding ice-cold 0.4 M PCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Neutralize the supernatant with a suitable base (e.g., KOH).
-
Analyze the neutralized extracts by HPLC.
-
Separate and quantify ATP and 8-Cl-ATP by comparing retention times and peak areas to the authentic standards.
Protocol 3: Western Blot Analysis of AMPK Activation
Objective: To assess the activation of AMPK in response to treatment with this compound, mediated by its metabolite 8-Cl-Ado.
Materials:
-
Cell culture of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal loading.
Conclusion
This compound is a valuable pharmacological tool for investigating cAMP-mediated signaling. Its primary mechanism of action is the potent activation of PKA. However, a comprehensive understanding of its cellular effects must also consider the PKA-independent activities of its metabolite, 8-chloro-adenosine. The dual nature of its signaling provides a unique opportunity for researchers to explore the distinct and overlapping roles of these pathways in various physiological and pathological contexts. Further research is warranted to elucidate the direct interactions of this compound with other cAMP effectors, such as EPAC and CNG channels, and to precisely quantify its resistance to various PDE isoforms. The protocols and data presented in this guide offer a solid foundation for advancing our understanding of this important cAMP analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Sp-8-Cl-cAMPS Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Cl-cAMPS (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and membrane-permeant activator of cAMP-dependent protein kinase A (PKA).[1][2] As an analog of cyclic adenosine (B11128) monophosphate (cAMP), it plays a crucial role in studying signal transduction pathways. Unlike the endogenous second messenger cAMP, this compound exhibits significant resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of PKA in experimental settings.[1][3] This characteristic, along with its enhanced lipophilicity compared to similar compounds, makes it an invaluable tool for investigating the physiological roles of the cAMP/PKA signaling cascade, which is implicated in metabolism, gene transcription, cell growth, and neuronal function.[1][2]
This application note provides detailed protocols for the preparation of stock and working solutions of this compound to ensure reproducible and accurate experimental outcomes.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀ClN₅NaO₅PS | [4] |
| Molecular Weight | 401.7 g/mol | [4] |
| CAS Number | 142754-28-7 | [2][4] |
| Appearance | White to off-white solid | [1] |
| Solubility (Water) | ≤ 25 mg/mL | [1] |
| Solubility (DMSO) | ≥ 25 mg/mL | [5] |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [3] |
| Typical Working Concentration | 10-100 µM in cell-based assays | [6][7] |
Signaling Pathway
This compound acts as a cAMP agonist, directly activating Protein Kinase A (PKA). This activation initiates a signaling cascade that leads to the phosphorylation of downstream targets, such as the cAMP response element-binding protein (CREB), which in turn modulates gene transcription.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The recommended solvent for most in vitro applications is sterile, nuclease-free water or a biological buffer such as PBS (pH 7.2).[1][6]
Materials:
-
This compound, sodium salt (MW: 401.7 g/mol )
-
Sterile, nuclease-free water or sterile PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Calculate the Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (mL) * 0.4017 (mg/µmol) Example for 1 mL: Mass = 10 * 1 * 0.4017 = 4.017 mg.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Dissolve the Compound: Add the desired volume of sterile, nuclease-free water or PBS to the microcentrifuge tube. Close the tube and vortex thoroughly until the powder is completely dissolved.[6] Gentle warming to room temperature or brief sonication can be used to aid dissolution if necessary.[6]
-
(Optional) Sterilization: For cell culture applications, it is recommended to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][6] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions
This protocol describes the preparation of working solutions from the 10 mM stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution
-
Serum-free cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute to Working Concentration: Dilute the stock solution in serum-free medium or the desired buffer to the final working concentration. A common starting range for PKA activation in cell culture is 10-100 µM.[6] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Example for a 100 µM working solution: Add 10 µL of the 10 mM stock solution to 990 µL of medium.[6]
-
Cell Treatment:
-
(Optional) Depending on the experimental design, you may want to serum-starve the cells for a few hours prior to treatment to reduce basal PKA activity.[3][6]
-
Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.
-
Include a vehicle-treated control (medium with the same final concentration of the solvent used for the stock solution, e.g., water or PBS).[1]
-
Incubate the cells for the desired time period at 37°C in a CO₂ incubator.[3]
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing solutions.
References
Application Notes and Protocols for Sp-8-Cl-cAMPS Treatment in Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Cl-cAMPS is a potent, membrane-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog that has demonstrated significant efficacy in inducing apoptosis in a variety of tumor cell lines. As a site-selective cAMP analog, it preferentially activates cAMP-dependent protein kinase A (PKA), initiating a signaling cascade that culminates in programmed cell death. These application notes provide a comprehensive overview of the mechanism of action of this compound and its related compound, 8-Cl-cAMP, along with detailed protocols for its use in cancer research. The data presented primarily focuses on 8-Cl-cAMP, a closely related and more extensively studied compound, as a proxy for this compound due to the limited availability of specific quantitative data for the latter.
Mechanism of Action
This compound and 8-Cl-cAMP induce apoptosis through a multi-faceted mechanism that involves both PKA-dependent and PKA-independent pathways. The primary mechanism involves the activation of PKA, which in turn modulates the expression and activity of key apoptosis-regulating proteins.
A critical downstream effect is the modulation of the Bcl-2 family of proteins. Treatment with these cAMP analogs has been shown to downregulate the anti-apoptotic protein Mcl-1 and transiently decrease the levels of Bcl-2, while increasing the expression of the pro-apoptotic protein Bad[1][2]. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.
Furthermore, 8-Cl-cAMP has been observed to induce cell cycle arrest, often at the S and G2/M phases, preceding the onset of apoptosis[3][4][5]. This suggests a close link between cell cycle control and the induction of apoptosis by this compound. While PKA activation is a central event, some studies suggest that the apoptotic effects of 8-Cl-cAMP may not be solely dependent on PKA, indicating the involvement of other cAMP receptors or signaling pathways[3][4].
The activation of the apoptotic cascade ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of 8-Cl-cAMP in various cancer cell lines.
Table 1: IC50 Values of 8-Cl-cAMP in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| U87 MG | Glioblastoma | 2.5 | Not Specified | [1] |
| SK-N-SH | Neuroblastoma | 8.2 | Not Specified | [1] |
| HeLa | Cervical Cancer | 4 - 4.8 | 72 hours | [6] |
| K562 | Chronic Myelogenous Leukemia | 7.5 - 16.5 | 72 hours | [6] |
| Y-79 | Retinoblastoma | 5 - 25 (inhibition) | Not Specified | [7] |
Table 2: Effective Concentrations and Observed Effects of 8-Cl-cAMP
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Extensive apoptosis | [5] |
| SH-SY5Y | Neuroblastoma | Not Specified | Up to 5 days | Transient Bcl-2 downregulation, continuous Bad upregulation | [8] |
| U87MG | Glioblastoma | 10 - 50 | 24 - 72 hours | S phase accumulation, apoptosis induction | [9] |
| GEO | Colon Cancer | Not Specified | Not Specified | Enhanced apoptosis with paclitaxel (B517696) | [10] |
| Various | Breast, Lung, Ovary, Colon, Melanoma | Mild growth-inhibitory dose | Not Specified | Synergistic apoptosis with paclitaxel or cisplatin (B142131) | [10] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Culture
Standard cell culture protocols should be followed for the specific cell lines used. Below are general guidelines for some of the cell lines mentioned in the literature.
-
HL-60 (Human Promyelocytic Leukemia Cells):
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Dilute the cell suspension with fresh medium every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
SH-SY5Y (Human Neuroblastoma Cells):
-
Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Grow as a monolayer in flasks or plates at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using trypsin-EDTA and re-plate at a lower density.
-
-
U87MG (Human Glioblastoma Cells):
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Culture Conditions: Grow as a monolayer at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
-
Preparation of this compound Stock Solution
-
Dissolve this compound in sterile, nuclease-free water or a suitable buffer like PBS to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization (if applicable) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-Bcl-2 antibody: 1:1000.
-
Anti-cleaved caspase-3 antibody: 1:1000.
-
Anti-GAPDH (loading control) antibody: 1:5000.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
-
Conclusion
This compound and its congener 8-Cl-cAMP are valuable tools for inducing apoptosis in tumor cells for research and drug development purposes. The provided protocols offer a framework for investigating the apoptotic effects of these compounds. Researchers should optimize the experimental conditions, including drug concentrations and treatment times, for their specific cell lines of interest. The multifaceted mechanism of action of these cAMP analogs, involving the modulation of key apoptotic regulators and cell cycle machinery, makes them promising candidates for further investigation in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. GAPDH Loading Control Monoclonal Antibody (GA1R) (MA5-15738) [thermofisher.com]
- 4. origene.com [origene.com]
- 5. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cAMP analog 8-Cl-cAMP inhibits growth and induces differentiation and apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of growth and induction of apoptosis by 8-chloro-cAMP and paclitaxel or cisplatin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring PKA Activation with Sp-8-Cl-cAMPS using FRET Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a myriad of cellular signaling pathways, making it a significant target for drug discovery and development. Understanding the spatiotemporal dynamics of PKA activation is essential for deciphering its role in cellular processes. Förster Resonance Energy Transfer (FRET)-based biosensors, such as the A-Kinase Activity Reporter (AKAR), have emerged as powerful tools for monitoring PKA activity in real-time within living cells.[1][2] This document provides detailed application notes and protocols for measuring the activation of PKA using the specific and potent activator, Sp-8-Chloro-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-Cl-cAMPS).
This compound is a membrane-permeable cAMP analog that is resistant to phosphodiesterases, ensuring sustained activation of PKA. Its specificity and potency make it an excellent tool for studying PKA-mediated signaling events. By utilizing FRET-based biosensors, researchers can visualize and quantify the kinetics and magnitude of PKA activation in response to this compound in various cellular contexts.
Principle of FRET-Based PKA Biosensors (AKAR)
The A-Kinase Activity Reporter (AKAR) is a genetically encoded biosensor designed to report on PKA phosphorylation events.[1] It consists of a FRET pair of fluorescent proteins, typically a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. Sandwiched between these two fluorophores is a PKA-specific substrate peptide and a phospho-amino acid binding domain (PAABD).
In the basal state, the biosensor exists in an "open" conformation, and excitation of the donor (CFP) results in minimal energy transfer to the acceptor (YFP). Upon activation of PKA by an agonist like this compound, the catalytic subunits of PKA are released and phosphorylate the substrate peptide within the AKAR biosensor. This phosphorylation event triggers an intramolecular interaction between the phosphorylated substrate and the PAABD, forcing the biosensor into a "closed" conformation. This brings the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET efficiency. This change in FRET can be measured as an increase in the ratio of acceptor emission to donor emission, providing a quantitative readout of PKA activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKA activation pathway by this compound and the general experimental workflow for measuring this activation using a FRET-based biosensor.
Caption: PKA activation by this compound.
References
Delivering Sp-8-Cl-cAMPS into Primary and Difficult-to-Transfect Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective delivery of Sp-8-Cl-cAMPS, a potent and membrane-permeant activator of Protein Kinase A (PKA), into primary cells and cell lines that are traditionally difficult to transfect.
This compound is a valuable tool for studying cAMP-mediated signaling pathways due to its resistance to phosphodiesterases, ensuring a sustained activation of PKA.[1][2] However, achieving sufficient intracellular concentrations in challenging cell types requires optimized delivery methods. This guide outlines several protocols, provides troubleshooting advice, and presents data to help researchers successfully utilize this compound.
Mechanism of Action
This compound is a cAMP analog that selectively activates PKA.[3] The binding of this compound to the regulatory subunits of the PKA holoenzyme induces a conformational change, leading to the dissociation of the catalytic subunits.[4] These active catalytic subunits can then phosphorylate downstream target proteins, such as the cAMP response element-binding protein (CREB), initiating a cascade of cellular events including gene transcription, cell proliferation, and differentiation.[1][3] While primarily known as a PKA activator, some cAMP analogs can also interact with Exchange Proteins Directly Activated by cAMP (Epac), a separate class of cAMP effectors.[5] It is important to consider potential off-target effects and use appropriate controls.
Signaling Pathway
References
Application Notes and Protocols for In Vivo Administration of Sp-8-Cl-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Cl-cAMPS is a potent, membrane-permeable activator of cAMP-dependent protein kinase A (PKA). As a key second messenger, cyclic AMP (cAMP) is integral to numerous signal transduction pathways. The "Sp" designation refers to the phosphorothioate (B77711) modification at the cyclic phosphate, which confers resistance to hydrolysis by phosphodiesterases (PDEs), thereby prolonging its intracellular action. The "8-Cl" (8-chloro) modification at the adenosine (B11128) base increases its affinity for the regulatory subunits of PKA. These characteristics make this compound a valuable tool for investigating a wide range of physiological and pathological processes in vivo, including cancer biology and neuroscience.
This document provides detailed application notes and protocols for the in vivo delivery of this compound and related compounds in rodent models, tailored for researchers in pharmacology, oncology, and neuroscience.
Physicochemical Properties and Formulation
This compound is typically a water-soluble compound, often supplied as a sodium salt, which enhances its stability and solubility in aqueous solutions. For in vivo applications, the use of sterile and isotonic solutions is critical to prevent adverse reactions at the injection site and ensure the well-being of the animal.
Vehicle Solution Preparation (Sterile Saline): A commonly used vehicle for in vivo administration of water-soluble compounds is sterile saline (0.9% NaCl).
-
Preparation: Dissolve 0.9 g of sodium chloride in 100 mL of distilled water.
-
Sterilization: Filter the solution through a 0.22 µm filter to ensure sterility before use.[1]
Stability: Stock solutions of similar Sp-cAMP analogs in water can be stored at -20°C for one month or -80°C for up to six months.[1] It is recommended to prepare working solutions fresh on the day of the experiment. If using a stock solution, it should be diluted to the final working concentration and filter-sterilized before administration.[1] The optimal pH for stable aqueous solutions of cAMP analogs is between 5 and 7.[1]
Signaling Pathway of this compound
This compound acts as a direct activator of Protein Kinase A (PKA). By mimicking endogenous cAMP, it binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream substrate proteins, leading to a cascade of cellular responses.
Caption: this compound signaling pathway leading to cellular response.
Quantitative Data Summary
The following tables summarize available quantitative data for the in vivo use of Sp-cAMP analogs and the parent compound 8-Cl-cAMP in rodent models. It is important to note that dosages may require optimization for different research applications and animal models.
Table 1: In Vivo Administration and Dosage of Sp-cAMP Analogs in Rodent Models
| Administration Route | Rodent Model | Target Area | Concentration/Dose | Application | Reference |
| Direct Infusion | Mouse | Prefrontal Cortex | 1 µg/µL | Study of working memory in chronic alcohol consumption models | [1] |
| Bilateral Infusion | Rat | Prefrontal Cortex | 0.21, 2.1, or 21 nmol/0.5 µl | Investigation of the role of PKA in working memory | [1] |
Table 2: In Vivo Administration and Dosage of 8-Cl-cAMP in Rodent Models
| Administration Route | Rodent Model | Target Area | Dose | Application | Reference |
| Intraperitoneal Injection | Rat | Systemic | 50 mg/kg/day (single or multiple doses) | Investigation of effects on experimental glioma | [2] |
Experimental Protocols
The choice of administration route is critical and depends on the research question, the target tissue, and the desired pharmacokinetic profile. Below are detailed protocols for common delivery methods for Sp-cAMP analogs in rodent models.
Intraperitoneal (IP) Injection
IP injection is a common systemic administration route that is less technically demanding than intravenous injection and allows for the administration of larger volumes.[1]
Experimental Workflow: Intraperitoneal Injection
References
Troubleshooting & Optimization
Troubleshooting lack of cellular response to Sp-8-Cl-cAMPS
Welcome to the technical support center for Sp-8-Cl-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of this potent cAMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, 8-Chloro-, Sp-isomer) is a cell-permeable and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1] By mimicking endogenous cAMP, this compound binds to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, initiating a cascade of cellular responses. Due to its resistance to degradation by phosphodiesterases (PDEs), it provides a more sustained activation of PKA compared to natural cAMP.[1]
Q2: What are the key differences between this compound and 8-Cl-cAMP?
While both are analogs of cAMP, the key difference lies in the phosphorothioate (B77711) modification in this compound. This modification makes it more resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP.[1] This increased stability leads to a more sustained intracellular concentration and prolonged activation of PKA. In contrast, 8-Cl-cAMP can be metabolized to 8-Cl-adenosine, which can exert biological effects independent of PKA.[2][3]
Q3: What is a suitable negative control for experiments involving this compound?
The Rp-isomer, Rp-8-Cl-cAMPS, is the appropriate negative control. It is also cell-permeable but acts as a competitive antagonist of PKA. It binds to the regulatory subunits of PKA without causing the release of the catalytic subunits, thus inhibiting PKA activation. Using Rp-8-Cl-cAMPS helps to confirm that the observed cellular effects are specifically due to PKA activation by this compound.
Troubleshooting Guide: Lack of Cellular Response
My cells are not responding to this compound treatment. What are the possible reasons?
A lack of cellular response can stem from various factors, ranging from reagent integrity to complex cellular mechanisms. Here is a step-by-step guide to troubleshoot your experiment.
Issue 1: Reagent Quality and Handling
Question: How can I be sure that the this compound I'm using is active?
Answer:
-
Proper Storage: Ensure that the compound has been stored correctly, typically at -20°C, desiccated, and protected from light to prevent degradation.
-
Fresh Solutions: Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Quality: Use high-quality, anhydrous solvents (e.g., DMSO or water, as recommended by the supplier) to prepare your stock solution. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and that you have an appropriate vehicle control in your experiment.
Issue 2: Experimental Design and Protocol
Question: Is my experimental setup optimal for observing a response?
Answer:
-
Concentration Range: The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cells.[4][5]
-
Incubation Time: The kinetics of the cellular response can vary. Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal incubation period.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally.
-
Serum Effects: Components in serum can sometimes interfere with the activity of cAMP analogs.[6] Consider reducing the serum concentration or performing the experiment in serum-free media for a short duration, if your cells can tolerate it.
Issue 3: Cellular Mechanisms
Question: Could cellular factors be preventing a response to this compound?
Answer:
-
Cell Permeability: While designed to be cell-permeable, the efficiency of uptake can vary between cell types.[7] If poor permeability is suspected, consider using alternative delivery methods or other more lipophilic cAMP analogs.
-
Phosphodiesterase (PDE) Activity: High levels of endogenous PDE activity can degrade this compound, even though it is more resistant than cAMP.[8] Consider co-incubating with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to increase the intracellular concentration of the analog.[9][10]
-
PKA Expression and Function: The target of this compound, PKA, must be present and functional in your cells. Confirm the expression of PKA regulatory and catalytic subunits using techniques like Western blotting.
-
Dominant Negative Signaling Pathways: Other signaling pathways in your cells might be actively suppressing the cAMP/PKA pathway.
-
Receptor Desensitization: Although you are using a direct PKA activator, prolonged stimulation of the cAMP pathway can lead to feedback mechanisms that dampen the signal.
Issue 4: PKA-Independent Effects and Off-Target Activity
Question: Could the expected response be independent of PKA, or could this compound be having off-target effects?
Answer:
-
Metabolism to 8-Cl-Adenosine: Although this compound is more stable than 8-Cl-cAMP, the possibility of its conversion to 8-chloro-adenosine should be considered, especially during long incubation times.[2] This metabolite can have biological effects independent of PKA, such as activating the p38 MAPK pathway.[2]
-
Activation of EPAC: Like other cAMP analogs, this compound may activate Exchange Protein directly Activated by cAMP (EPAC), another key sensor of intracellular cAMP.[11][12] To investigate this, use an EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it mimics the expected response.[13][14]
-
Inhibition of Phosphodiesterases: Some cAMP analogs can act as inhibitors of certain phosphodiesterases.[15][16] This could lead to an accumulation of endogenous cAMP, complicating the interpretation of results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related compound 8-Cl-cAMP. Note that IC50 and Ka values are highly dependent on the specific cell line and experimental conditions.
Table 1: Activation Constants (Ka) for PKA
| Compound | PKA Isozyme | Ka (µM) | Reference |
| This compound | cAKI | 0.25 | [4][5] |
| This compound | cAKII | 3.2 | [4][5] |
Table 2: IC50 Values for Growth Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (human leukemia) | 8 - 100 | [4][5] |
| This compound | LS-174T (human colon cancer) | 8 - 100 | [4][5] |
| 8-Cl-cAMP | ARO, NPA (human thyroid cancer) | 2.3 - 13.6 | [2] |
| 8-Cl-cAMP | FDCP-mix (murine hematopoietic) | 50 | [17] |
| 8-Cl-cAMP | HeLa (human cervical cancer) | 4 - 4.8 (with untreated human sera) | [6] |
| 8-Cl-cAMP | K562 (human leukemia) | 7.5 - 16.5 (with different human sera) | [6] |
Experimental Protocols
Protocol 1: Assessment of PKA Activation by Western Blot of Phospho-CREB
This protocol allows for the indirect measurement of PKA activity by detecting the phosphorylation of one of its key downstream targets, CREB (cAMP Response Element-Binding protein), at Serine 133.
-
Cell Seeding: Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Starvation (Optional): If the basal level of phosphorylated CREB is high, serum-starve the cells for 4-24 hours prior to treatment.
-
Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time. Include a vehicle control and a positive control (e.g., Forskolin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 2: Measuring Intracellular cAMP Levels
Several commercial kits are available for measuring intracellular cAMP levels, such as ELISA, HTRF, and AlphaScreen assays.[18][19][20][21][22] The general workflow is as follows:
-
Cell Seeding: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation with PDE Inhibitor: To prevent the degradation of cAMP, pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Cell Treatment: Stimulate cells with your test compounds (e.g., an agonist that increases cAMP) or use this compound to assess its effect on total cAMP levels (though its primary action is downstream of cAMP production).
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol, which typically involves a competitive binding reaction.
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in your samples.
Visualizations
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 11. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sp-8-BnT-cAMPS / "S-220" BIOLOG Life Science Institute [biolog.de]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury [mdpi.com]
- 17. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 19. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Sp-8-Cl-cAMPS Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sp-8-Cl-cAMPS in in vitro experiments. Find troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, 8-Chloro, Sp-isomer) is a cell-permeable and metabolically stable analog of cyclic AMP (cAMP).[1] Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[2] It mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, which leads to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a variety of cellular signaling cascades. Due to its resistance to hydrolysis by phosphodiesterases (PDEs), this compound provides a more sustained activation of PKA compared to cAMP.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A general starting concentration range for this compound in cell culture is between 10 µM and 100 µM. However, the optimal concentration is highly dependent on the specific cell type and the biological question being investigated. For instance, in studies on leukemia and colon cancer cells, the half-maximal inhibitory concentration (IC50) for cell growth has been observed in the range of 8-100 µM.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q3: How do I prepare and store this compound?
For preparing stock solutions, sterile, nuclease-free water is the recommended solvent for the salt forms of this compound. If you encounter solubility issues, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution in an aqueous buffer. It is critical to ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.5%.[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What are the potential off-target effects of this compound?
While this compound is a potent PKA activator, it can exhibit off-target effects, primarily through the inhibition of certain phosphodiesterases (PDEs). Additionally, at higher concentrations, it may interact with other cyclic nucleotide-binding proteins such as Exchange Protein Directly Activated by cAMP (Epac) and Protein Kinase G (PKG).[6] It is important to consider these potential off-target effects when interpreting experimental results.
Q5: What is the appropriate negative control for experiments using this compound?
The diastereomer, Rp-8-Cl-cAMPS, serves as the ideal negative control. It is also cell-permeable but acts as a competitive antagonist of PKA.[7] By binding to the regulatory subunits without causing the release of the catalytic subunits, it can help confirm that the observed effects of this compound are indeed mediated by PKA activation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after treatment | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 250 µM).[9] |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C.[5] | |
| High phosphodiesterase (PDE) activity: Your cells may have high endogenous PDE activity, which can degrade this compound. | Consider co-treatment with a broad-spectrum PDE inhibitor, such as IBMX, to increase the effective concentration of this compound.[10] | |
| High cell toxicity or death | Concentration too high: Excessive PKA activation or significant off-target effects can lead to cytotoxicity. | Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT assay) and use a concentration below this threshold for your experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | Ensure the final solvent concentration is minimal (typically <0.5% for DMSO) and include a vehicle-only control in your experiments.[5] | |
| Inconsistent results between experiments | Variability in cell health or density: Differences in cell passage number, confluency, or overall health can affect the cellular response. | Standardize your cell culture procedures, including seeding density and passage number, to ensure consistency between experiments. |
| Inconsistent compound preparation: Errors in the dilution or mixing of this compound can lead to variability. | Prepare fresh dilutions for each experiment using calibrated pipettes and ensure thorough mixing. | |
| Suspected off-target effects | Activation of other signaling pathways: The observed effect may be due to the activation of pathways other than PKA. | Use the PKA antagonist Rp-8-Cl-cAMPS as a negative control. If Rp-8-Cl-cAMPS does not block the effect, it is likely PKA-independent.[7][8] |
| Inhibition of phosphodiesterases: this compound can inhibit certain PDEs, leading to an accumulation of endogenous cAMP. | Measure PDE activity in your cell lysates in the presence and absence of this compound to assess its inhibitory effect. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines the steps to identify the effective concentration range of this compound for inducing the desired biological response.
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will allow them to be in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[5]
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to create a range of final concentrations to test (e.g., 0.1, 1, 10, 50, 100, 250 µM). Include a vehicle-only control.[9]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, which should be optimized based on the expected kinetics of your biological readout (e.g., 30 minutes for phosphorylation events, 24-72 hours for cell proliferation).
-
Downstream Analysis: Following incubation, perform your desired assay to measure the biological response (e.g., Western blot for protein phosphorylation, cell viability assay).
Protocol 2: MTT Assay for Assessing Cytotoxicity
This protocol details the use of an MTT assay to determine the concentration at which this compound becomes toxic to your cells.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations, including a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Phosphorylated CREB (pCREB) to Confirm PKA Activation
This protocol describes how to detect the phosphorylation of CREB at Serine 133, a known downstream target of PKA, as a confirmation of on-target activity.[13][14]
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for a short duration (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Visualizations
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. biorbyt.com [biorbyt.com]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Sp-8-Cl-cAMPS Stability and Degradation in Solution
Welcome to the technical support center for Sp-8-Cl-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution over time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is widely used as a research tool to activate cAMP-dependent protein kinase A (PKA). A key feature of this compound is the phosphorothioate (B77711) modification at the cyclic phosphate, which makes it resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cAMP. This resistance ensures a more stable and sustained activation of PKA in experimental settings.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
To ensure the long-term stability of this compound, proper storage is crucial.
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Powder: The lyophilized powder should be stored at -20°C.
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Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Q3: What is the best solvent for preparing a stock solution of this compound?
The choice of solvent depends on the experimental application.
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Aqueous Buffers: For many biological experiments, sterile, nuclease-free water or buffers such as PBS are suitable for preparing stock solutions.
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DMSO: Dimethyl sulfoxide (B87167) (DMSO) can also be used to dissolve this compound. If you are preparing a stock solution in DMSO for cell-based assays, it is critical to ensure that the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q4: Is this compound susceptible to any form of degradation in solution?
While this compound is designed to be resistant to enzymatic degradation by PDEs, its stability can be influenced by other factors, particularly in complex biological media. In cell culture media containing serum, some degradation may occur due to the activity of other enzymes present in the serum. For experiments where absolute stability is critical, it is advisable to use heat-inactivated serum or a serum-free medium. Non-enzymatic hydrolysis can also occur over extended periods, especially under non-optimal pH and temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon thawing or dilution. | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent or buffer. 2. pH of the Solution: The pH of the buffer may affect the solubility of the compound. 3. Low Temperature: The compound may be less soluble at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Ensure the pH of your buffer is within the optimal range for your experiment (typically neutral). 3. Allow the solution to fully equilibrate to the experimental temperature before use. |
| Inconsistent or lower-than-expected experimental results. | 1. Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage may have led to the degradation of this compound. 2. Incorrect Dilutions: Errors in calculating or performing dilutions can lead to inaccurate final concentrations. 3. Cell Health Issues: The response to this compound can be blunted if the cells are not healthy or are over-confluent. | 1. Prepare fresh working solutions from a new aliquot of a properly stored stock solution. 2. Carefully recalculate all dilutions and use calibrated pipettes. 3. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase. |
| Suspected enzymatic degradation in cell culture experiments. | Presence of Active Enzymes in Serum: Standard fetal bovine serum (FBS) contains active phosphodiesterases and other enzymes that may degrade cAMP analogs over time. | Use heat-inactivated FBS or switch to a serum-free cell culture medium for the duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
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This compound powder
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Sterile, nuclease-free water or DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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(Optional) 0.22 µm sterile syringe filter
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of sterile, nuclease-free water or DMSO to achieve a 10 mM concentration.
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Dissolving: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to room temperature can aid dissolution in aqueous buffers.
-
(Optional) Sterilization: For cell culture applications, it is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution over time.
Materials and Equipment:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare the this compound solution in the desired buffer (e.g., PBS, cell culture medium) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area corresponding to intact this compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be a starting point. This should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
-
Data Analysis:
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Integrate the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
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Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life of the compound under the tested conditions.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for stability testing.
References
How to avoid off-target effects of Sp-8-Cl-cAMPS
Welcome to the technical support center for Sp-8-Cl-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[1] By mimicking endogenous cAMP, this compound binds to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses. Due to the phosphorothioate (B77711) modification, it is significantly more resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, resulting in a more sustained activation of PKA.[2]
Q2: What are the known off-target effects of this compound?
While this compound is a potent PKA activator, it is crucial to be aware of its potential off-target effects to ensure accurate interpretation of experimental results. The primary off-target concerns include:
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Phosphodiesterase (PDE) Inhibition: Due to its structural similarity to cAMP, this compound can act as a competitive inhibitor of certain PDEs.[2] This can lead to an accumulation of endogenous cAMP, which may potentiate the activation of PKA and also activate other cAMP sensors.
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Activation of other cAMP-binding proteins: At higher concentrations, this compound may interact with other proteins that have cyclic nucleotide-binding domains, such as the Exchange Protein Directly Activated by cAMP (Epac), cGMP-dependent Protein Kinase (PKG), and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[3][4][5]
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Metabolism to 8-Cl-Adenosine (a key distinction from 8-Cl-cAMP): It is important to distinguish this compound from the related compound 8-Cl-cAMP. 8-Cl-cAMP can be metabolized by serum and cellular enzymes to 8-chloro-adenosine (8-Cl-Ado), a cytotoxic metabolite that can have profound off-target effects unrelated to PKA activation.[6][7] this compound is designed to be more resistant to this metabolic conversion, offering a more specific tool for studying PKA signaling.[1]
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A typical starting concentration range for this compound in cell culture is 1-100 µM. However, the optimal concentration is highly dependent on the cell type, the specific biological question being addressed, and the expression levels of PKA and potential off-target proteins. It is strongly recommended to perform a dose-response curve to determine the minimal concentration required to achieve the desired on-target PKA activation while minimizing off-target effects.
Q4: How can I confirm on-target PKA activation in my experiment?
To confirm that this compound is activating PKA in your experimental system, you can assess the phosphorylation of known PKA substrates. A widely used method is Western blotting to detect the phosphorylation of proteins such as:
-
CREB (cAMP response element-binding protein) at Serine 133.
-
VASP (Vasodilator-stimulated phosphoprotein) at Serine 157.
An increase in the phosphorylation of these substrates upon treatment with this compound is a good indicator of PKA activation.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound can often be attributed to off-target effects or experimental variability. This guide provides a systematic approach to troubleshooting.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cellular Phenotype | Off-target effects are dominating the cellular response. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that activates PKA. 2. Use a PKA-specific inhibitor: Pre-treat cells with a PKA inhibitor (e.g., H89, KT5720) to see if the phenotype is reversed. 3. Use a negative control: The Rp-isomer, Rp-8-Cl-cAMPS, can serve as a negative control as it is a PKA antagonist.[8] 4. ** knockdown/knockout:** Use siRNA or CRISPR to reduce PKA expression and confirm its role. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions or compound preparation. | 1. Standardize Cell Culture: Maintain consistent cell passage number, seeding density, and growth conditions.[9] 2. Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Consistent Incubation Times: Use a precise timer for all treatment periods. |
| Observed Effect is Not Blocked by PKA Inhibitors | The effect is likely PKA-independent and may be due to off-target interactions. | 1. Investigate PDE Inhibition: Measure intracellular cAMP levels. An increase would suggest PDE inhibition. Compare the effect with a known PDE inhibitor. 2. Assess Epac Activation: Use an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it mimics the observed phenotype.[10] 3. Consider PKG or HCN Channel Involvement: If relevant to your cell type, investigate the involvement of these channels using specific inhibitors or electrophysiology. |
| Cell Toxicity | High concentrations of this compound or solvent toxicity. | 1. Lower the Concentration: Use the lowest effective concentration from your dose-response curve. 2. Vehicle Control: Include a control with the solvent (e.g., DMSO) at the same final concentration to assess its toxicity. |
Data Presentation: Selectivity Profile of this compound and Related Compounds
The following tables summarize the available quantitative data for the interaction of this compound and related cAMP analogs with PKA and potential off-target proteins. Data for this compound is limited, and therefore data for the parent compound Sp-cAMPS and the related 8-Cl-cAMP are included for comparison.
Table 1: Activation of Protein Kinase A (PKA)
| Compound | PKA Isoform | Parameter | Value (µM) |
| This compound | Type I | Ka | 0.25 |
| This compound | Type II | Ka | 3.2 |
Data for this compound is from a single source and may vary between experimental systems.
Table 2: Inhibition of Phosphodiesterases (PDEs)
| Compound | PDE Isoform | Parameter | Value (µM) |
| Sp-cAMPS | PDE3A | Ki | 47.6[2] |
Table 3: Interaction with other Cyclic Nucleotide-Binding Proteins
| Compound | Target | Parameter | Value (µM) | Notes |
| 8-Br-cAMP | Epac1 | EC50 | ~2.2 | Full agonist.[3] |
| 8-pCPT-cAMP | Epac1 | EC50 | ~1.3 | Full agonist.[3] |
| cAMP | HCN2 Channel | EC50 | ~1 | [11] |
| cGMP | PKG | Ka | ~0.1 | High affinity |
Direct quantitative data for the interaction of this compound with Epac, PKG, and HCN channels is limited. The data presented is for other cAMP analogs to provide a frame of reference for potential off-target interactions.
Experimental Protocols
Protocol 1: In Vitro PDE Inhibition Assay
This protocol is to determine the inhibitory effect of this compound on specific PDE isoforms.
Materials:
-
Purified recombinant PDE enzyme (isoform of interest)
-
This compound
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[³H]-cAMP (radiolabeled substrate)
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Snake venom nucleotidase
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Anion-exchange resin (e.g., Dowex)
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Scintillation fluid and counter
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Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Add [³H]-cAMP to the reaction mixture.
-
Incubation: Incubate at 30°C for a predetermined time, ensuring less than 20% of the substrate is hydrolyzed.
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Terminate Reaction: Stop the reaction by boiling the samples for 1 minute.
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Convert AMP to Adenosine: Cool the samples and add snake venom nucleotidase. Incubate at 30°C for 10 minutes.
-
Separate Substrate and Product: Add an anion-exchange resin slurry. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product remains in the supernatant.
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Quantify Product: Centrifuge the tubes and measure the radioactivity in the supernatant using a scintillation counter.
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Calculate IC50: Plot the percentage of PDE inhibition versus the log concentration of this compound to determine the IC50 value.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes a general method to assess if this compound induces changes in intracellular calcium levels.
Materials:
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Cells of interest cultured on glass coverslips
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Fura-2 AM (calcium indicator dye)
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Pluronic F-127
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HEPES-buffered saline (HBS)
-
Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Methodology:
-
Cell Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Record the baseline fluorescence ratio (F340/F380).
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Stimulation: Perfuse the cells with HBS containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the F340/F380 fluorescence ratio. An increase in this ratio indicates an increase in intracellular calcium.
-
Calibration: At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rmin). These values can be used to convert the fluorescence ratios to calcium concentrations.
Mandatory Visualization
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase as Cyclic Nucleotide Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adl.usm.my [adl.usm.my]
- 10. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Cl-cAMPS solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Sp-8-Cl-cAMPS, a cell-permeable activator of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a chemical analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The "Sp" designation refers to the stereochemistry at the phosphorus atom, which makes the molecule resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cAMP. This resistance leads to a more sustained activation of PKA compared to endogenous cAMP. The 8-chloro modification increases the lipophilicity of the molecule, enhancing its ability to cross cell membranes.
Q2: What are the main applications of this compound in research?
This compound is widely used to investigate the physiological and pathological roles of the PKA signaling pathway. Its applications include studying:
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Gene expression regulation through the PKA-CREB pathway.
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Synaptic plasticity and neuronal function.
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Metabolic regulation.
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Cancer biology, where it has been shown to inhibit the growth of various tumor cells.[1][3]
Q3: What is the difference between this compound and other cAMP analogs like 8-Br-cAMPS or dibutyryl-cAMP?
While all are cAMP analogs that activate PKA, they have distinct properties. This compound is noted for being metabolically resistant and significantly more lipophilic and membrane-permeant.[2] This can lead to more potent and sustained PKA activation in cellular assays compared to analogs like 8-Br-cAMP. Dibutyryl-cAMP is another cell-permeable analog, but it can have metabolic side effects that are not observed with this compound.[2]
Q4: How should I store this compound powder and stock solutions?
-
Powder (Solid): Store the lyophilized powder at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it should be stable for years.
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Ensure the storage vials are tightly sealed and protected from light.
Troubleshooting Guide
Issue 1: this compound Solubility Problems
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms when preparing stock or working solutions.
Possible Causes and Solutions:
-
Incorrect Solvent: While this compound is generally soluble in aqueous solutions and DMSO, its solubility can be limited.
-
Recommendation: For aqueous stock solutions, use sterile, nuclease-free water or a biological buffer like PBS (pH 7.2-7.4). For higher concentration stock solutions, DMSO is a good alternative.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility of the compound in that specific solvent.
-
Recommendation: Try preparing a lower concentration stock solution. Gentle warming to 37°C and brief vortexing or sonication can aid dissolution.
-
-
Precipitation Upon Dilution: A common issue is the "crashing out" of the compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
-
Recommendation: Perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in pre-warmed (37°C) culture medium, vortexing gently during addition. Then, make the final dilution. The final concentration of DMSO in your experiment should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Quantitative Solubility Data (Estimated)
Explicit quantitative solubility data for this compound is limited in the literature. The following table provides estimates based on closely related cAMP analogs. Researchers should empirically determine the solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Water | ~1 mM | Based on data for Sp-8-pCPT-cAMPS.[4] Solubility of the sodium salt form is generally higher in aqueous solutions. |
| DMSO | ≥ 25 mg/mL | Based on data for similar cAMP analogs.[5] A common solvent for high-concentration stock solutions. |
| Ethanol | Soluble | Qualitative data suggests solubility, but quantitative limits are not readily available.[4] |
| PBS (pH 7.2) | ~10 mg/mL | Based on data for similar cAMP analogs.[5] |
Issue 2: Inconsistent or No Biological Effect
Symptom: No observable effect on the target cells or pathway after treatment with this compound, or high variability between experiments.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Recommendation: Always use freshly prepared working solutions from a new aliquot of a properly stored stock solution.
-
-
Incorrect Working Concentration: The concentration used may be too low to elicit a response in your specific cell type.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration. A common starting range for PKA activation in cell culture is 10-100 µM.[6]
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally.
-
Recommendation: Ensure cells are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%).
-
-
Presence of Phosphodiesterases (PDEs) in Serum: While this compound is resistant to PDEs, high levels of PDE activity in the serum of the cell culture medium could potentially reduce its effective concentration over long incubation times.
-
Recommendation: For some experiments, consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound (Sodium Salt)
Materials:
-
This compound, sodium salt (Molecular Weight: ~401.7 g/mol )
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * Volume (mL) * 0.4017 (mg/µmol)
-
Example for 1 mL: Mass = 10 * 1 * 0.4017 = 4.017 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the tube.
-
Mix thoroughly: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution to room temperature or sonicate briefly.
-
(Optional) Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: PKA Activation Assay by Western Blot for Phospho-CREB
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Cell culture medium (serum-free or complete, as required)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
(Optional) Serum-starve the cells for a few hours to reduce basal PKA activity.
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution in the appropriate cell culture medium.
-
Remove the old medium and replace it with the medium containing this compound or a vehicle control (e.g., the same concentration of the solvent used for the stock solution).
-
Incubate for the desired time (e.g., 15-30 minutes at 37°C).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the protein lysates via SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody for phosphorylated CREB.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total CREB as a loading control.
-
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Best practices for storing and handling Sp-8-Cl-cAMPS
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Sp-8-Cl-cAMPS. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP). Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[1] It is significantly more resistant to hydrolysis by phosphodiesterases (PDEs) than native cAMP, which ensures a more sustained activation of PKA in experimental settings.[1] The phosphorothioate (B77711) modification and the chloro substitution enhance its lipophilicity, facilitating its passage across cell membranes.[2][3]
Q2: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Years | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in sealed, light-protected vials. |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot and protect from light.[4] |
Q3: What is the best solvent to prepare a stock solution of this compound?
For most biological experiments, sterile, nuclease-free water is the recommended solvent for preparing high-concentration stock solutions of the salt forms of this compound.[4] If you encounter solubility issues, a small amount of DMSO can be used to first dissolve the compound, which is then diluted with your aqueous buffer. However, it is critical to ensure the final concentration of DMSO is not toxic to your cells (typically <0.5%).[4]
Q4: Can I autoclave my buffer after adding this compound?
No, it is not recommended to autoclave solutions containing this compound. The high temperature and pressure can lead to its degradation. Prepare and autoclave your buffers before adding the compound. If sterility is required, filter the final this compound solution through a 0.22 µm sterile filter.[4]
Q5: What are the known off-target effects of this compound?
While this compound is a potent PKA activator, it can exhibit off-target effects. The most well-characterized off-target interactions are with phosphodiesterases (PDEs); it can act as a competitive inhibitor of certain PDEs, such as PDE3A.[1][5] Due to structural similarities with other cyclic nucleotide-binding proteins, it may also interact with Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1]
Troubleshooting Guides
This section addresses common problems encountered during the use of this compound.
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh working solutions from a new aliquot of a properly stored stock solution. Ensure the pH of your experimental buffers is within a neutral range (pH 7.2-7.4). |
| Incorrect Concentration | Recalculate all dilutions and use calibrated pipettes. If possible, perform a concentration verification. |
| Cell Health Issues | Check cell viability and morphology. Ensure cells are in the logarithmic growth phase and not over-confluent. |
| High Endogenous PDE Activity | High levels of phosphodiesterase activity in your experimental system can hydrolyze this compound, reducing its effective concentration. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX.[1] |
Issue 2: Precipitate Forms in Solution Upon Thawing or Dilution
| Potential Cause | Recommended Solution |
| Low Solubility in Dilution Buffer | Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. Test the solubility of this compound in your experimental buffer at the desired final concentration before treating cells. |
| Buffer Incompatibility | Components of your experimental buffer may be reacting with the this compound salt. Try a simpler buffer system first (e.g., sterile water) before moving to more complex media.[4] |
| Concentration Too High | The solubility limit may have been exceeded in the specific buffer used. Prepare a new stock solution at a lower concentration. |
Issue 3: Unexpected Cell Toxicity or Death
| Potential Cause | Recommended Solution |
| Concentration is Too High | Excessive PKA activation or significant off-target effects can lead to cytotoxicity. Use the lowest effective concentration determined from a dose-response curve.[6] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final working concentration. Perform a vehicle control by treating cells with the same concentration of the solvent alone to assess its toxicity.[6] Ensure the final solvent concentration is typically below 0.1%.[6] |
Issue 4: Suspected Off-Target Effects
| Potential Cause | Recommended Solution |
| Inhibition of Phosphodiesterases (e.g., PDE3A) | This can lead to unintended effects in cells where these PDEs are key regulators of cAMP signaling.[5][6] |
| Interaction with other signaling pathways (e.g., Epac, PKG, HCN channels) | Use specific inhibitors for PKA (e.g., H89, KT5720) or potential off-target proteins to see if the observed effect is attenuated. Employ a panel of cAMP analogs with varying selectivity for PKA and Epac. For example, 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac.[1] |
| Alterations in Intracellular Calcium | Changes in calcium signaling can have widespread cellular effects.[6] |
Quantitative Data
Table 1: PKA Activation and PDE Inhibition Data for Sp-cAMPS Analogs
| Compound | Parameter | Value | Target |
| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain[5] |
| Sp-cAMPS | Ki | 47.6 µM | PDE3A[5] |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation[5][7] |
Table 2: Growth Inhibition IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Range |
| HL-60 | Leukemia | 8-100 µM[8] |
| LS-174T | Colon Cancer | 8-100 µM[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound (Sodium Salt)
-
Materials:
-
This compound, sodium salt (MW: 391.68 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional)
-
-
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound sodium salt.
-
Dissolution: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder. Vortex thoroughly until completely dissolved. Gentle warming to room temperature or brief sonication can be used to aid dissolution.
-
Sterilization (Optional): For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4]
-
Protocol 2: In Vitro PKA Kinase Activity Assay (Colorimetric)
This protocol describes a general method to measure PKA activity. Specific kit instructions should be followed if a commercial kit is used.
-
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
This compound stock solution
-
ATP solution
-
Kinase Assay Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer to create a dose-response curve (e.g., 0.1 µM to 100 µM).
-
Add diluted samples or standards to the wells of the PKA substrate microtiter plate.
-
Add purified PKA holoenzyme to each well (except for the blank wells).
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Wash the wells with Wash Buffer.
-
Add Phosphospecific Substrate Antibody and incubate at room temperature for 60 minutes.
-
Wash the wells and add HRP-conjugated secondary antibody, then incubate for 30 minutes.
-
Wash the wells and add TMB Substrate. Incubate until color develops.
-
Protocol 3: Cell Proliferation Assay (CCK-8)
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound at various concentrations in complete cell culture medium. Include a vehicle control.
-
Remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11][12][13]
-
Visualizations
Caption: this compound signaling pathway via PKA activation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a colorimetric PKA kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. ijbs.com [ijbs.com]
- 11. biogot.com [biogot.com]
- 12. apexbt.com [apexbt.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Minimizing variability in experiments with Sp-8-Cl-cAMPS
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals minimize variability and achieve reproducible results in experiments involving the Protein Kinase A (PKA) activator, Sp-8-Cl-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[2] The "Sp" configuration and the 8-Chloro modification make the compound more lipophilic (membrane-permeant) and significantly more resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP.[2][3] This resistance leads to a more sustained activation of PKA. Once inside the cell, it binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating various cellular signaling cascades.[3]
Q2: What is the appropriate negative control for an this compound experiment?
The most widely accepted negative control is its diastereomer, Rp-8-Cl-cAMPS . The "Rp" isomer also binds to the regulatory subunits of PKA but fails to induce the conformational change required for activation, thus acting as a competitive antagonist.[3] Using an Rp-isomer helps confirm that the observed cellular effects are specifically due to PKA activation and not non-specific or off-target effects of the compound.
Q3: How should this compound be stored and reconstituted?
To prevent degradation, this compound should be stored as a lyophilized solid at -20°C or -80°C, protected from moisture and light.[4] For experiments, prepare fresh dilutions from a stock solution for each use.[5] Stock solutions are typically made in aqueous buffers or DMSO. Ensure the final concentration of any organic solvent (like DMSO) in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[5] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
Q4: Can this compound have effects other than PKA activation?
Yes, while it is a potent PKA activator, potential off-target effects can occur, especially at higher concentrations. These may include:
-
Inhibition of Phosphodiesterases (PDEs): Sp-cAMPS analogs can act as competitive inhibitors of certain PDEs, such as PDE3A.[4][5]
-
Interaction with other Cyclic Nucleotide-Binding Proteins: Due to structural similarities, it may interact with other proteins like the Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), or Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[4]
-
Metabolism to 8-Cl-Adenosine: The related compound, 8-Cl-cAMP, can be metabolized extracellularly to 8-Cl-adenosine, which is then taken up by cells and converted to 8-Cl-ATP, a cytotoxic metabolite that can inhibit RNA synthesis.[6] While this compound is more resistant to hydrolysis, this possibility should be considered in long-term incubation experiments.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Variability Between Experiments | 1. Inconsistent Cell Health or Density: Cellular responses are highly dependent on conditions like passage number, confluency, and overall health.[5] 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can reduce potency.[4] 3. Inconsistent Preparation: Errors in dilution or mixing of the compound.[5] 4. Variable Incubation Times: The kinetics of PKA activation and downstream effects can be sensitive to timing.[3][5] | 1. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density for each experiment and allow them to adhere and stabilize before treatment.[3][5] 2. Proper Handling: Aliquot stock solutions upon reconstitution to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[5] 3. Calibrated Equipment: Use calibrated pipettes and ensure thorough mixing before adding to cells. 4. Precise Timing: Use a timer for all incubation steps to ensure consistency across all plates and experiments.[3] |
| No or Weak Cellular Response | 1. Concentration Too Low: The effective concentration is highly cell-type dependent.[5] 2. Poor Membrane Permeability: While more permeable than cAMP, some cell types may be difficult to treat. 3. High Endogenous PDE Activity: Cells with high levels of PDE activity can degrade the compound, reducing its effective concentration.[4] 4. Inactive Compound: The compound may have degraded due to improper storage. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.[5][7] 2. Enhance Delivery: For difficult-to-transfect cells, consider using lipofection-based delivery methods or electroporation.[8] 3. Inhibit PDEs: Co-incubate cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent compound degradation.[4] 4. Verify Activity: Test the compound on a well-characterized positive control cell line or perform an in vitro PKA activity assay. |
| Unexpected or Off-Target Effects | 1. Concentration Too High: Off-target effects are more likely at higher concentrations.[5] 2. PKA-Independent Signaling: The observed effect may be mediated by other pathways (e.g., Epac activation or PDE inhibition).[4] 3. Metabolite Effects: In long-term experiments, cytotoxic effects could arise from the metabolite 8-Cl-ATP.[6] | 1. Use the Lowest Effective Concentration: Use the minimal concentration that produces the desired on-target effect, as determined by your dose-response curve.[5] 2. Pharmacological & Genetic Controls: Use the antagonist Rp-8-Cl-cAMPS. Use specific inhibitors for PKA (e.g., H89, KT5720) or potential off-target proteins. Employ knockdown/knockout models (siRNA, CRISPR) to validate PKA's role.[4] 3. Monitor Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your main experiment, especially for incubation times longer than 12 hours. |
| Inconsistent Results with Different Serum Batches | 1. Variable Serum Factors: Different lots of serum (e.g., FBS) can contain varying levels of growth factors, hormones, or PDE activity that influence cell signaling and the response to this compound.[9][10] 2. Serum-Mediated PKA Expression: Serum factors can modulate the basal expression levels of PKA subunits, altering the cell's sensitivity to activators.[10] | 1. Test and Reserve Serum Lots: Before starting a large series of experiments, test several lots of serum. Once a suitable lot is identified, purchase a large quantity and reserve it for the entire study. 2. Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible, adapt cells to grow in serum-free or reduced-serum media for the duration of the treatment to eliminate this source of variability.[10] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature. Note that optimal concentrations are highly dependent on the specific cell type, experimental conditions, and assay being performed.
Table 1: Recommended Concentration Ranges for Cell-Based Assays
| Parameter | Value | Cell Type / Context | Reference |
| Typical Starting Range | 1 - 100 µM | General cell culture experiments | [5] |
| IC50 (Growth Inhibition) | 8 - 100 µM | Various human tumor cell lines (e.g., HL-60, LS-174T) | [7] |
| IC50 (Growth Inhibition) | ~5 µM | Various cancer cell lines (for 8-Cl-cAMP) | [10] |
Table 2: PKA Activation Constants (Ka)
| PKA Isoform | Ka Value | Notes | Reference |
| PKA Type I (cAKI) | 0.25 µM | In vitro activation constant | [7] |
| PKA Type II (cAKII) | 3.2 µM | In vitro activation constant | [7] |
Visualized Pathways and Workflows
Signaling Pathway
Caption: Signaling pathway of this compound activating PKA.
Experimental Workflow
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. benchchem.com [benchchem.com]
- 9. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel growth inhibitory effect of 8-Cl-cAMP is dependent on serum factors that modulate protein kinase A expression but not the hydrolysis of 8-Cl-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of serum factors on Sp-8-Cl-cAMPS activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-Cl-cAMPS. The information addresses common issues encountered during experiments, with a particular focus on the impact of serum factors on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] By binding to the regulatory subunits of the PKA holoenzyme, this compound induces a conformational change that leads to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses. This compound is designed to be more resistant to degradation by phosphodiesterases (PDEs) compared to the endogenous cAMP, resulting in a more sustained activation of PKA.
Q2: My experimental results with this compound are inconsistent, especially when using different batches of serum. What could be the cause?
Variability in experimental outcomes when using this compound in the presence of serum is a common issue and can be attributed to several factors:
-
Phosphodiesterase (PDE) Activity in Serum: Serum contains soluble phosphodiesterases (PDEs) that can degrade cAMP analogs.[3] The activity of these PDEs can vary between different serum lots and types (e.g., fetal bovine serum, human serum), leading to inconsistent concentrations of active this compound reaching your cells. While this compound is more resistant to PDEs than native cAMP, some degradation can still occur.[2]
-
Modulation of PKA Expression by Serum Factors: Serum contains a complex mixture of growth factors, cytokines, and hormones that can influence the expression levels of PKA subunits in your cells.[4] Variations in the composition of different serum batches can, therefore, alter the cellular response to this compound.
-
Heat Inactivation of Serum: Heat inactivation of serum can denature some thermolabile components, including certain PDEs.[3] This can lead to a decrease in the degradation of this compound and consequently, a more potent effect compared to non-heat-inactivated serum. The efficiency of heat inactivation can vary, contributing to result variability.
Q3: How can I minimize the impact of serum-related variability on my this compound experiments?
To improve the consistency of your results, consider the following strategies:
-
Use Serum-Free Media: Whenever possible, conduct your experiments in a serum-free medium. This will eliminate the variability introduced by serum components.[5][6] If your cells require serum for viability, try to reduce the serum concentration or adapt them to a serum-free formulation.
-
Consistent Serum Source and Lot: If serum is necessary, use a single lot of serum for the entire set of experiments to minimize lot-to-lot variability.
-
Heat-Inactivated Serum: Consistently use heat-inactivated serum to reduce the activity of thermolabile PDEs.[3]
-
Include a PDE Inhibitor: Consider adding a broad-spectrum PDE inhibitor, such as IBMX, to your culture medium to minimize the degradation of this compound.[3] However, be aware that this will also affect endogenous cAMP levels and may have other off-target effects.
-
Perform Dose-Response Curves: For each new batch of serum or experimental condition, it is advisable to perform a dose-response curve to determine the optimal concentration of this compound.
Q4: Can this compound be metabolized to other active compounds?
The parent compound, 8-Cl-cAMP, can be hydrolyzed to 8-Cl-adenosine, which has its own cytotoxic effects. This suggests that 8-Cl-cAMP can act as a prodrug. This compound is designed to be more metabolically stable, but it is important to be aware of potential metabolic conversion, especially in long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound | 1. Degradation by serum PDEs: High PDE activity in the serum lot being used. 2. Low PKA expression: The cell line may have low basal expression of PKA, which can be influenced by serum factors. 3. Suboptimal compound concentration: The effective concentration may be higher in the presence of serum. | 1. Use heat-inactivated serum or a lower serum concentration. Consider adding a PDE inhibitor (e.g., IBMX). 2. Confirm PKA expression in your cell line by Western blot. 3. Perform a dose-response experiment to determine the optimal concentration for your specific conditions. |
| High variability between replicate experiments | 1. Inconsistent serum lots: Different batches of serum have varying levels of PDEs and growth factors. 2. Inconsistent heat inactivation: Variation in the heat inactivation process of the serum. 3. Cell passage number: Cellular responses can change with increasing passage number. | 1. Use a single, large batch of serum for all related experiments. 2. Standardize the heat inactivation protocol or purchase pre-heat-inactivated serum from a reliable supplier. 3. Use cells within a narrow passage number range for all experiments. |
| Unexpected off-target effects | 1. Metabolism to other active compounds: Potential conversion to 8-Cl-adenosine. 2. PKA-independent signaling: At high concentrations, cAMP analogs may activate other pathways, such as those involving Exchange protein directly activated by cAMP (Epac). | 1. Use freshly prepared solutions of this compound. For long-term studies, consider analyzing the medium for metabolites. 2. Use the lowest effective concentration of this compound. Include controls such as an Epac-specific agonist to test for PKA-independent effects. |
Quantitative Data Summary
The following table summarizes the impact of serum on the antiproliferative activity of 8-Cl-cAMP, a related compound, which can provide insights into the potential effects on this compound.
| Cell Line | Serum Condition | IC50 (µM) | Reference |
| HeLa | Heat Untreated Human Serum (Donor 1) | 4.0 | [3] |
| HeLa | Heat Untreated Human Serum (Donor 2) | 4.8 | [3] |
| HeLa | Heat Inactivated Human Serum (Donor 1) | 23 | [3] |
| HeLa | Heat Inactivated Human Serum (Donor 2) | 15 | [3] |
| K562 | Heat Untreated FBS | 16 | [3] |
| K562 | Heat Untreated Human Serum (Donor A) | 7.5 | [3] |
| K562 | Heat Untreated Human Serum (Donor B) | 16.5 | [3] |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol is to determine the direct effect of this compound on PKA activity in a cell-free system.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and varying concentrations of this compound.
-
Add the purified PKA holoenzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol assesses the activation of PKA in intact cells by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium (with and without serum)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Plate cells and culture overnight.
-
Starve cells in serum-free medium for 4-6 hours, if appropriate for your cell type.
-
Treat cells with varying concentrations of this compound in either serum-containing or serum-free medium for the desired time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-CREB antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with the anti-total-CREB antibody for normalization.
Visualizations
Caption: Signaling pathway of this compound-mediated PKA activation.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel growth inhibitory effect of 8-Cl-cAMP is dependent on serum factors that modulate protein kinase A expression but not the hydrolysis of 8-Cl-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of mesenchymal stem cells cultivated in serum free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PKA-Independent Effects of Sp-8-Cl-cAMPS: A Technical Support Guide
Welcome to the technical support center for researchers utilizing the PKA activator, Sp-8-Cl-cAMPS. This guide is designed to help you identify and control for the potential PKA-independent effects of this compound, ensuring the accuracy and reliability of your experimental findings. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to navigate the nuances of cAMP signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a cell-permeable and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[1] It mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. This leads to the phosphorylation of downstream target proteins.
Q2: What are the known PKA-independent (off-target) effects of this compound?
The primary PKA-independent effects of this compound and other related cAMP analogs stem from their structural similarity to cAMP, allowing them to interact with other cAMP-binding proteins. The most well-characterized off-target interactions include:
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): this compound can activate Epac1 and Epac2, which are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2.[2] This can trigger distinct downstream signaling cascades involved in processes like cell adhesion, secretion, and proliferation.[3]
-
Inhibition of Phosphodiesterases (PDEs): Certain cAMP analogs can act as competitive inhibitors of PDEs, the enzymes responsible for degrading cAMP.[2] This can lead to an accumulation of endogenous cAMP, indirectly potentiating both PKA and Epac signaling pathways.
-
Modulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: HCN channels are ion channels that can be directly modulated by cAMP. While less commonly reported for this compound specifically, structural similarity suggests a potential for interaction.[2]
Q3: How can I differentiate between on-target PKA activation and PKA-independent effects in my experiments?
A multi-faceted approach is essential for dissecting the specific signaling pathways activated by this compound. Key strategies include:
-
Pharmacological Controls: Utilize a panel of cAMP analogs with varying selectivity for PKA and Epac.
-
Biochemical Assays: Directly measure the activation of PKA and potential off-target proteins.
-
Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout specific signaling components (e.g., PKA, Epac1, Epac2) to validate their involvement.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or paradoxical cellular response after this compound treatment. | The observed effect may be mediated by Epac activation rather than, or in addition to, PKA. | 1. Use an Epac-selective activator: Treat cells with 8-pCPT-2'-O-Me-cAMP. If this compound phenocopies the effect of this compound, it suggests Epac involvement. 2. Use a PKA inhibitor: Pre-treat cells with a PKA-specific inhibitor like Rp-8-Cl-cAMPS. If the effect of this compound persists, it is likely PKA-independent. |
| The observed effect is much stronger than anticipated based on known PKA-mediated responses. | This compound may be inhibiting PDEs, leading to an accumulation of endogenous cAMP and amplification of the signal through both PKA and Epac pathways. | 1. Measure intracellular cAMP levels: A significant increase in total cAMP after treatment can indicate PDE inhibition. 2. Use a broad-spectrum PDE inhibitor: Compare the effect of this compound to a known PDE inhibitor like IBMX. Similar outcomes may suggest a role for PDE inhibition. |
| Inconsistent results across different cell lines or tissues. | The expression levels of PKA isoforms, Epac isoforms, and PDE subtypes can vary significantly between different cell types, leading to different responses to this compound. | 1. Characterize your model system: Perform Western blotting or qPCR to determine the relative expression levels of PKA, Epac1, and Epac2 in your cells of interest. 2. Perform dose-response curves: Determine the optimal concentration of this compound for PKA activation with minimal off-target effects in each cell line. |
| High background or non-specific effects observed. | 1. Compound degradation or impurities. 2. Solvent effects. | 1. Ensure compound quality: Use high-purity this compound and prepare fresh stock solutions. 2. Run vehicle controls: Always include a control group treated with the solvent used to dissolve this compound (e.g., DMSO, water) at the same final concentration. |
Quantitative Data on cAMP Analogs
The following table summarizes available quantitative data for this compound and key control compounds. It is important to note that these values can vary depending on the specific assay conditions and the isoforms of the target proteins.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | PKA I (cAKI) | Ka | 0.25 µM | [1] |
| PKA II (cAKII) | Ka | 3.2 µM | [1] | |
| Various cancer cell lines | IC50 (growth inhibition) | 8 - 100 µM | [1][4][5] | |
| Rp-cAMPS | PKA I | Ki | 12.5 µM | [6] |
| PKA II | Ki | 4.5 µM | [6] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [7][8] |
| PKA | EC50 | >10 µM | [7] | |
| Epacs | AC50 | 1.8 µM | [9] | |
| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM | [10] |
Experimental Protocols
Protocol 1: Dissecting PKA vs. Epac Signaling using Selective Analogs
Objective: To determine if the cellular effect of this compound is mediated by PKA, Epac, or both.
Materials:
-
This compound
-
Rp-8-Cl-cAMPS (PKA antagonist)
-
8-pCPT-2'-O-Me-cAMPS (Epac-selective agonist)
-
Cell culture reagents
-
Appropriate assay for measuring the cellular response of interest (e.g., Western blot for protein phosphorylation, reporter gene assay, cell proliferation assay).
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere and grow overnight.
-
Pre-treatment with PKA inhibitor (for one group): Pre-incubate a set of cells with an optimized concentration of Rp-8-Cl-cAMPS (typically 10-100 µM) for 30-60 minutes.
-
Treatment with Agonists: Treat the cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound (at a predetermined optimal concentration)
-
Rp-8-Cl-cAMPS pre-treatment followed by this compound
-
8-pCPT-2'-O-Me-cAMPS (typically 10-50 µM)
-
-
Incubation: Incubate the cells for the desired time period to observe the cellular response.
-
Assay: Perform the specific assay to measure your endpoint.
Interpretation of Results:
-
Effect blocked by Rp-8-Cl-cAMPS: The effect is PKA-dependent.
-
Effect mimicked by 8-pCPT-2'-O-Me-cAMPS: The effect is Epac-dependent.
-
Effect persists in the presence of Rp-8-Cl-cAMPS and is mimicked by 8-pCPT-2'-O-Me-cAMPS: The effect is PKA-independent and Epac-dependent.
-
Effect is partially blocked by Rp-8-Cl-cAMPS and partially mimicked by 8-pCPT-2'-O-Me-cAMPS: Both PKA and Epac pathways contribute to the observed effect.
Protocol 2: Assessing PKA Activation by Western Blotting for Phospho-VASP
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of a known PKA substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
This compound
-
Rp-8-Cl-cAMPS (as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with vehicle, this compound, and Rp-8-Cl-cAMPS (as a control for PKA inhibition) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody against phospho-VASP.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VASP to confirm equal protein loading.
Interpretation of Results:
An increase in the ratio of phospho-VASP to total VASP in the this compound-treated group compared to the vehicle control confirms PKA activation. This increase should be attenuated in the group pre-treated with Rp-8-Cl-cAMPS.
Visualizing Signaling Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and the logical framework for troubleshooting.
References
- 1. biorbyt.com [biorbyt.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Improving Sp-8-Cl-cAMPS delivery with electroporation or lipofection
Welcome to the technical support center for improving the delivery of Sp-8-Cl-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for utilizing electroporation and lipofection to deliver this potent protein kinase A (PKA) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and metabolically stable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is the direct activation of cAMP-dependent protein kinase A (PKA), a key enzyme in various cellular signaling pathways. By activating PKA, this compound can be used to study a wide range of downstream cellular processes, including gene expression, cell proliferation and differentiation, and apoptosis.
Q2: Why is the delivery of this compound challenging in some cell types?
While this compound is designed to be membrane-permeant, its delivery can be inefficient in certain cell types, particularly primary cells, stem cells, and cancer cell lines. This can be attributed to factors such as low membrane permeability and the presence of multidrug resistance-associated proteins (MRPs) that actively pump the compound out of the cell.
Q3: What are the main advantages of using electroporation or lipofection for this compound delivery?
Electroporation and lipofection are active delivery methods that can overcome the limitations of passive diffusion.
-
Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing direct entry of this compound into the cytoplasm. This method is often more efficient for hard-to-transfect cells.[2][3]
-
Lipofection utilizes cationic lipids to encapsulate this compound and facilitate its entry into the cell through endocytosis. This method is generally considered to be gentler on cells than electroporation.[2]
Troubleshooting Guides
Electroporation
Q: I am observing high cell death after electroporation with this compound. What are the possible causes and solutions?
High cell mortality is a common issue with electroporation. Several factors could be contributing to this:
-
High Voltage or Pulse Duration: Excessive electrical parameters can lead to irreversible membrane damage.
-
Solution: Optimize the voltage and pulse length. Start with lower voltage settings and gradually increase them while monitoring cell viability. For many cell lines, a lower voltage is sufficient for small molecules compared to plasmids.
-
-
Suboptimal Electroporation Buffer: The composition of the electroporation buffer is critical for maintaining cell viability.
-
Solution: Use a buffer with low ionic strength and ensure it is at the correct temperature (usually chilled on ice) to minimize cell stress.
-
-
High Concentration of this compound: High intracellular concentrations of the compound can be toxic to some cells.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
-
Cell Health: Unhealthy or stressed cells are more susceptible to damage from electroporation.
-
Solution: Ensure your cells are in the logarithmic growth phase and have high viability (>90%) before the experiment.
-
Q: The delivery efficiency of this compound via electroporation is low. How can I improve it?
Low efficiency suggests that an insufficient amount of the compound is entering the cells. Consider the following:
-
Insufficient Voltage or Pulse Duration: The electrical pulse may not be strong enough to create adequate pores in the cell membrane.
-
Solution: Gradually increase the voltage and/or pulse length. A systematic optimization of these parameters is crucial.
-
-
Incorrect Cell Density: The concentration of cells in the electroporation cuvette can affect efficiency.
-
Solution: Optimize the cell density. Too few or too many cells can lead to suboptimal results.
-
-
Presence of Serum: Serum components can interfere with the electroporation process.
-
Solution: Perform electroporation in a serum-free buffer.
-
-
Degradation of this compound: Although stable, the compound can degrade over time.
-
Solution: Prepare fresh solutions of this compound for each experiment.
-
Lipofection
Q: I am not observing the expected biological effect after lipofection of this compound. What could be the problem?
A lack of biological effect suggests inefficient delivery or issues with the downstream signaling pathway.
-
Suboptimal Lipid-to-Compound Ratio: The ratio of the lipofection reagent to this compound is critical for efficient complex formation.
-
Solution: Perform a titration experiment to determine the optimal ratio. Start with the manufacturer's recommended ratios and test several variations.
-
-
Incorrect Complex Formation: Improper mixing or incubation times can lead to poorly formed lipoplexes.
-
Solution: Follow the protocol carefully for forming the lipid-compound complexes. Ensure gentle mixing and adhere to the recommended incubation times.
-
-
Presence of Serum or Antibiotics: Some lipofection reagents are inhibited by serum and antibiotics.
-
Solution: Check the manufacturer's instructions. You may need to perform the transfection in serum-free and antibiotic-free media.
-
-
Cell Confluency: The density of the cells at the time of transfection can impact efficiency.
-
Solution: Optimize the cell confluency. Typically, 70-90% confluency is recommended for adherent cells.
-
-
Downstream Pathway Issues: The signaling pathway downstream of PKA may be compromised in your cells.
-
Solution: Use a positive control to ensure the downstream pathway is functional. For example, you can use a direct activator of a downstream target like forskolin (B1673556) to stimulate adenylyl cyclase.
-
Q: Cell viability is low after lipofection. How can I reduce toxicity?
Lipofection is generally less harsh than electroporation, but toxicity can still occur.
-
High Concentration of Lipofection Reagent: Cationic lipids can be toxic to cells at high concentrations.
-
Solution: Reduce the amount of lipofection reagent used. Titrate to find the lowest effective concentration.
-
-
Prolonged Exposure to Complexes: Leaving the lipid-compound complexes on the cells for too long can increase toxicity.
-
Solution: Reduce the incubation time. For some cell types, a few hours of exposure is sufficient. You can then replace the medium with fresh, complete medium.
-
-
High Concentration of this compound: As with electroporation, the compound itself can be toxic at high concentrations.
-
Solution: Determine the optimal, non-toxic concentration of this compound for your cells.
-
Quantitative Data Summary
The following tables provide a summary of typical starting parameters and expected outcomes for the delivery of small molecules like this compound using electroporation and lipofection. Note that optimal conditions are highly cell-type dependent and require empirical determination.
Table 1: Comparison of Electroporation and Lipofection for this compound Delivery
| Parameter | Electroporation | Lipofection |
| Principle | Creation of transient membrane pores using an electrical field. | Encapsulation in cationic lipids for endocytosis-mediated uptake. |
| Typical Efficiency | Moderate to High | Low to Moderate |
| Cell Viability | Low to Moderate | Moderate to High |
| Suitability for Hard-to-Transfect Cells | High | Moderate |
| Key Considerations | Optimization of electrical parameters is critical. Can be harsh on cells. | Reagent choice and lipid-to-compound ratio are crucial. Generally gentler on cells. |
Table 2: Starting Parameters for this compound Delivery
| Parameter | Electroporation | Lipofection |
| This compound Concentration | 10 µM - 1 mM (in cuvette) | 10 µM - 100 µM (in well) |
| Cell Density | 1 x 10^6 - 5 x 10^6 cells/mL | 70-90% confluency (adherent) |
| Incubation Time | Milliseconds (pulse duration) | 4 - 24 hours |
| Buffer/Medium | Serum-free, low ionic strength buffer | Serum-free medium for complex formation |
Experimental Protocols
Protocol 1: Electroporation-Mediated Delivery of this compound
Materials:
-
Electroporation system (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector)
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Cells in suspension
-
Electroporation buffer (serum-free, low ionic strength)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with sterile PBS.
-
Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Electroporation Mixture:
-
In a sterile microfuge tube, mix the cell suspension with the this compound stock solution to achieve the desired final concentration (start with a range of 10 µM to 1 mM).
-
Gently mix and immediately transfer the mixture to a pre-chilled electroporation cuvette. Avoid introducing air bubbles.
-
-
Electroporation:
-
Place the cuvette into the electroporator.
-
Apply the electrical pulse. Start with parameters known to be effective for your cell type for siRNA or plasmid delivery, but be prepared to optimize by lowering the voltage.
-
-
Recovery:
-
Immediately after the pulse, add 500 µL of pre-warmed complete culture medium to the cuvette.
-
Gently transfer the cell suspension to a culture plate or tube.
-
Incubate at 37°C and 5% CO2 for the desired time before downstream analysis.
-
Protocol 2: Lipofection-Mediated Delivery of this compound
Materials:
-
Cationic lipofection reagent (e.g., Lipofectamine series)
-
Cells plated in a multi-well plate (e.g., 24-well)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Cell Plating:
-
The day before transfection, seed cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.
-
-
Complex Formation:
-
In tube A, dilute the desired amount of this compound into serum-free medium.
-
In tube B, dilute the lipofection reagent into serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the lipid-compound complexes dropwise to the cells in their culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C and 5% CO2 for 4-24 hours.
-
After the incubation period, you may replace the medium with fresh complete medium.
-
Proceed with your downstream assays.
-
Visualizations
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for electroporation.
Caption: Experimental workflow for lipofection.
Caption: Troubleshooting decision tree for this compound delivery.
References
Validation & Comparative
A Head-to-Head Comparison: Sp-8-Cl-cAMPS vs. 8-Br-cAMP for Protein Kinase A Activation
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is paramount for dissecting cellular signaling pathways and developing novel therapeutics. This guide provides an objective, data-driven comparison of two commonly used PKA activators: Sp-8-Cl-cAMPS and 8-Br-cAMP, to inform experimental design and compound selection.
This comprehensive analysis delves into the performance of each compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
At a Glance: Key Quantitative Differences
The selection of a PKA activator often hinges on its potency, selectivity, and stability. The following tables summarize the key quantitative parameters for this compound and 8-Br-cAMP based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, values are compiled from various sources.
Table 1: Potency in PKA Activation
| Parameter | This compound | 8-Br-cAMP | Notes |
| Ka (PKA Type I) | 0.25 µM[1] | Data not available | Activation constant (Ka) indicates the concentration required for half-maximal activation. A lower Ka signifies higher potency. |
| Ka (PKA Type II) | 3.2 µM[1] | Data not available | |
| Effective Concentration Range | Micromolar (µM) range[1] | Micromolar (µM) to Millimolar (mM) range[1][2][3] | The effective concentration in cellular assays can vary depending on cell type, permeability, and experimental duration. |
Table 2: Isozyme Selectivity
| Compound | Selectivity Profile | Notes |
| This compound | Preferentially activates PKA Type I over Type II[1] | The ~13-fold difference in Ka values suggests a notable preference for the Type I isozyme. |
| 8-Br-cAMP | Activates both PKA Type I and Type II[4] | Does not exhibit significant isozyme selectivity. Also an activator of Exchange protein activated by cAMP (Epac)[4]. |
Table 3: Physicochemical and Metabolic Properties
| Property | This compound | 8-Br-cAMP | Significance for Researchers |
| Lipophilicity/Membrane Permeability | Significantly more lipophilic and membrane-permeant than 8-Cl-cAMP[5] | More lipophilic and membrane-permeant than cAMP[4] | Enhanced permeability allows for effective use in cell-based assays without requiring permeabilization techniques. |
| Metabolic Stability | Metabolically resistant due to the phosphorothioate (B77711) modification[5] | Slowly metabolized by phosphodiesterases (PDEs)[4] | This compound is suitable for long-term experiments requiring sustained PKA activation. 8-Br-cAMP's degradation can lead to a decrease in effective concentration over time. |
| Metabolic Byproducts | Not known to produce significant signaling byproducts. | Can be metabolized to 8-bromo-adenosine, which has its own biological effects[6][7]. | The generation of active metabolites by 8-Br-cAMP can lead to PKA-independent, off-target effects, complicating data interpretation. |
Delving Deeper: Mechanism of Action and Key Distinctions
Both this compound and 8-Br-cAMP are analogs of cyclic adenosine (B11128) monophosphate (cAMP) and activate PKA by mimicking the action of the endogenous second messenger. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate downstream target proteins on serine and threonine residues.
The key differences between this compound and 8-Br-cAMP lie in their chemical modifications:
-
This compound: This compound features a chlorine atom at the 8th position of the adenine (B156593) ring and a sulfur atom in place of a non-bridging oxygen in the cyclic phosphate (B84403) moiety (a phosphorothioate). The "Sp" designation refers to the stereochemistry at the phosphorus atom. This phosphorothioate modification is crucial as it confers resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP[5]. This resistance leads to a more sustained activation of PKA in cellular systems. The 8-chloro modification contributes to its lipophilicity and can influence its interaction with the cAMP-binding domains of the PKA regulatory subunits, leading to its preference for the Type I isozyme[1].
-
8-Br-cAMP: This analog has a bromine atom at the 8th position of the adenine ring. This modification increases its lipophilicity compared to cAMP, allowing it to cross cell membranes[4]. However, it lacks the phosphorothioate group, making it susceptible to degradation by PDEs, albeit at a slower rate than cAMP itself[4]. A significant consideration for researchers using 8-Br-cAMP is its potential metabolism to 8-bromo-adenosine, which can exert biological effects independent of PKA activation[6][7].
Experimental Protocols: A Guide to Comparing PKA Activators
To obtain reliable and comparable data on the efficacy of this compound and 8-Br-cAMP, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of purified PKA in the presence of the activators.
Materials:
-
Purified recombinant PKA holoenzyme (Type I or Type II)
-
This compound and 8-Br-cAMP stock solutions
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the kinase buffer, PKA substrate peptide, and the desired concentration of either this compound or 8-Br-cAMP. Prepare a range of concentrations for each compound to generate a dose-response curve. Include a negative control with no activator.
-
Initiate the reaction: Add the purified PKA holoenzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C. Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash: Extensively wash the phosphocellulose paper with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the measured PKA activity (in counts per minute or pmol phosphate incorporated/min) against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
Cell-Based PKA Activation Assay (Western Blot for Phospho-CREB)
This method assesses PKA activation in intact cells by measuring the phosphorylation of a known downstream PKA substrate, such as the transcription factor CREB at Serine 133.
Materials:
-
Cultured cells of interest
-
This compound and 8-Br-cAMP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with a range of concentrations of this compound or 8-Br-cAMP for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-CREB antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB.
-
To normalize for loading differences, strip the membrane and re-probe with an anti-total CREB antibody, or run a parallel gel.
-
Calculate the ratio of phospho-CREB to total CREB for each treatment condition.
-
Plot the normalized phospho-CREB levels against the activator concentration to determine the cellular EC₅₀.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Recommendations
The choice between this compound and 8-Br-cAMP for PKA activation studies depends critically on the specific experimental goals.
This compound is the recommended choice for:
-
Long-term experiments requiring sustained and stable PKA activation, due to its resistance to PDE degradation.
-
Studies aiming to preferentially activate PKA Type I over Type II.
-
Experiments where avoiding potential off-target effects from metabolic byproducts is crucial.
8-Br-cAMP may be suitable for:
-
Short-term experiments where metabolic degradation is less of a concern.
-
Studies where general PKA activation without isozyme preference is desired.
-
When a more cost-effective option is a primary consideration.
Researchers should be mindful of the potential for 8-Br-cAMP to be metabolized into 8-bromo-adenosine, which can lead to PKA-independent effects. This is a critical consideration when interpreting results and may necessitate control experiments to delineate the specific contribution of PKA activation to the observed cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolog.de [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cell Permeability: Sp-8-Cl-cAMPS vs. Dibutyryl-cAMP
For researchers, scientists, and drug development professionals, the effective delivery of cyclic AMP (cAMP) analogs into cells is paramount for the accurate study of cAMP-mediated signaling pathways. This guide provides an objective, data-driven comparison of the cell permeability of two widely used cAMP analogs: Sp-8-Cl-cAMPS and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dibutyryl-cAMP).
The ability of these analogs to traverse the plasma membrane dictates their intracellular concentration and, consequently, their efficacy in activating downstream effectors like Protein Kinase A (PKA). Understanding their distinct permeability characteristics is crucial for experimental design and data interpretation.
Mechanism of Cellular Entry and Action
Dibutyryl-cAMP (dbcAMP) is a lipophilic prodrug designed to readily cross the cell membrane via passive diffusion.[1][2] Its increased lipophilicity is attributed to two butyryl groups, which mask the hydrophilic phosphate (B84403) and ribose moieties.[2] Once inside the cell, intracellular esterases hydrolyze these butyryl groups, releasing N6-monobutyryl-cAMP and subsequently native cAMP, which then activates PKA.[2] This reliance on enzymatic conversion means the intracellular concentration and rate of action can vary between different cell types depending on their esterase activity.[1]
This compound , in contrast, is a direct activator of PKA that is inherently more membrane-permeant due to its chemical structure.[3][4] The "Sp" configuration and the chloro- substitution at the 8-position, along with the phosphorothioate (B77711) modification, contribute to its increased lipophilicity compared to the parent cAMP molecule.[1][3] Critically, this compound is resistant to degradation by phosphodiesterases (PDEs), the enzymes that inactivate cAMP.[2] This resistance leads to a more stable and sustained activation of PKA within the cell.[2]
Quantitative Comparison of Cell Permeability
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings | Reference |
| Dibutyryl-cAMP | Various | ~3-5% | Reaches a relatively low percentage of the extracellular concentration. Its active metabolite, N6-monobutyryl-cAMP, is detected at low micromolar levels even with millimolar extracellular application. | [5] |
| Sp-5,6-DCl-cBIMPS * | T84 cells | Not directly quantified as a percentage, but had a potent EC50 of 3 µM for inducing Cl- secretion, indicating effective cell penetration and target engagement. | Phosphorothioate-modified cAMP analogs are effective at low micromolar concentrations, suggesting efficient cell entry and high resistance to degradation. | [6] |
Note: Data for a closely related Sp-cAMPS analog (Sp-5,6-DCl-cBIMPS) is presented as a proxy for this compound, as direct quantitative permeability data for the latter was not available in the reviewed literature. The similar chemical modifications suggest comparable permeability characteristics.
Signaling Pathway of Cell-Permeable cAMP Analogs
Both this compound and the active metabolite of dibutyryl-cAMP primarily act as agonists for Protein Kinase A (PKA), a key enzyme in the cAMP signaling cascade. Some cAMP analogs can also activate the Exchange Protein Directly Activated by cAMP (EPAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse roles of intracellular cAMP in early synaptic modifications in the rat visual cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of PKA Activators: Sp-8-Cl-cAMPS versus 8-CPT-cAMP in Protein Kinase A Isoform Selectivity
For researchers, scientists, and drug development professionals, the precise modulation of Protein Kinase A (PKA) signaling is paramount for dissecting cellular pathways and developing targeted therapeutics. The selection of an appropriate PKA activator is a critical decision in experimental design. This guide provides an objective comparison of two commonly used cAMP analogs, Sp-8-Cl-cAMPS and 8-CPT-cAMP, focusing on their selectivity for PKA isoforms. Due to the prevalence of Sp-8-CPT-cAMPS in the literature as a key selective activator, its data is also included to provide a comprehensive overview.
This comparison guide synthesizes available experimental data to illuminate the nuanced differences between these compounds, details the methodologies used for their characterization, and provides visual representations of the key signaling pathways and experimental workflows involved.
At a Glance: Quantitative Comparison of PKA Activation
The precise activation of different PKA isoforms—RIα, RIβ, RIIα, and RIIβ—underpins the specific downstream cellular responses. The following table summarizes the available quantitative data for the activation of PKA isoforms by this compound, its close analog Sp-8-CPT-cAMPS, and 8-CPT-cAMP. It is important to note that a complete, directly comparable dataset from a single study is not available in the current literature. The presented values are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.
| Parameter | This compound | Sp-8-CPT-cAMPS | 8-CPT-cAMP | Notes |
| PKA Type I (cAKI) Activation (Ka) | 0.25 µM[1][2] | - | Data not available | Ka (activation constant) represents the concentration required for half-maximal activation. Lower values indicate higher potency. "cAKI" generally refers to the Type I isoforms (RIα and RIβ). |
| PKA Type II (cAKII) Activation (Ka) | 3.2 µM[1][2] | - | Data not available | "cAKII" generally refers to the Type II isoforms (RIIα and RIIβ). |
| PKA RIα Activation (EC50) | Data not available | 342 nM[3] | Data not available | EC50 (half-maximal effective concentration) is another measure of potency. |
| PKA RIIβ Activation (EC50) | Data not available | 96 nM[3] | Data not available | |
| Binding Site Selectivity | Data not available | Prefers site A of RI over site A of RII (153-fold) and site B of RII over site B of RI (59-fold).[3][4][5][6] | Displays selectivity for site B of PKA type II.[3] | PKA regulatory subunits each have two distinct cAMP binding sites (A and B). |
Delving into the PKA Signaling Pathway
Protein Kinase A is a central node in numerous signaling cascades, responding to changes in intracellular cyclic AMP (cAMP) levels. The canonical PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) by extracellular signals such as hormones and neurotransmitters. This activation leads to the stimulation of adenylyl cyclase, which synthesizes cAMP from ATP.[4][7]
The inactive PKA holoenzyme exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[4][8] Mammalian cells express four isoforms of the regulatory subunit (RIα, RIβ, RIIα, and RIIβ), which dimerize to form the core of the inactive holoenzyme.[9] The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[3] These freed catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including gene expression, metabolism, and cell division.[3][10] The specificity of these downstream effects is, in part, determined by the particular PKA isoforms activated.
Experimental Protocols for Determining PKA Isoform Selectivity
The determination of the activation constants (Ka or EC50) and selectivity of cAMP analogs for different PKA isoforms is crucial for their characterization. Two common methods employed for these measurements are Fluorescence Polarization/Anisotropy (FP/FA) assays and radioligand binding assays.
Fluorescence Anisotropy (FA) Based PKA Activation Assay
This high-throughput method measures the dissociation of the PKA holoenzyme upon agonist binding.[11][12]
Principle: A fluorescently labeled peptide inhibitor of PKA (e.g., a derivative of the protein kinase inhibitor, PKI) is used. In the absence of a PKA activator, the PKA holoenzyme is intact, and the fluorescent peptide cannot bind to the catalytic subunit's active site. When a cAMP analog binds to the regulatory subunits, the catalytic subunits are released. The fluorescent peptide can then bind to the active site of the free catalytic subunit. This binding event causes a significant increase in the fluorescence anisotropy (or polarization) of the peptide, as the larger complex tumbles more slowly in solution. The change in anisotropy is directly proportional to the amount of activated PKA.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled PKA inhibitor peptide (e.g., Texas Red-labeled IP20) in an appropriate buffer.
-
Reconstitute purified recombinant PKA holoenzymes for each isoform (RIα, RIβ, RIIα, RIIβ) in assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM ATP, 0.005% Triton X-100).
-
Prepare serial dilutions of the cAMP analogs (this compound, 8-CPT-cAMP) in DMSO or an appropriate solvent.
-
-
Assay Setup:
-
The assay is typically performed in 384-well, black, flat-bottom plates.
-
To each well, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide.
-
Add the serially diluted cAMP analogs to the wells. Include control wells with no analog (baseline) and a saturating concentration of a known potent activator (e.g., cAMP) for maximal signal.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes to 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation and emission filters (e.g., for Texas Red, excitation at ~570 nm and emission at ~630 nm).
-
-
Data Analysis:
-
The anisotropy values are plotted against the logarithm of the analog concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value for each analog and each PKA isoform.
-
Radioligand Binding Assay
This classic method directly measures the binding affinity of a compound to its target receptor.
Principle: A radiolabeled ligand (e.g., [³H]cAMP) is incubated with the purified PKA regulatory subunit isoforms. The binding of the radioligand is then competed with increasing concentrations of the unlabeled cAMP analog being tested. The amount of radioactivity bound to the regulatory subunit is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified recombinant regulatory subunits for each PKA isoform.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]cAMP).
-
Prepare serial dilutions of the unlabeled cAMP analogs.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the purified regulatory subunits with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test analog.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the regulatory subunits with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Concluding Remarks and Future Directions
The choice between this compound, Sp-8-CPT-cAMPS, and 8-CPT-cAMP for activating PKA in a research setting depends on the specific experimental goals. The available data, although incomplete, suggests that derivatives of Sp-cAMPS, such as Sp-8-CPT-cAMPS, may offer greater isoform and binding site selectivity, which can be advantageous for targeted studies of PKA signaling pathways.[3] For instance, the preference of Sp-8-CPT-cAMPS for the RIα isoform may lead to the activation of a distinct set of downstream targets compared to 8-CPT-cAMP, which shows some selectivity for the B site of the RII isoform.[3]
8-CPT-cAMP, on the other hand, is a well-established and potent activator of both PKA type I and type II, making it a suitable choice for experiments where broad PKA activation is desired. The data for this compound suggests a preference for PKA type I over type II, but more detailed studies on its selectivity for the specific α and β isoforms are needed for a comprehensive comparison.
To advance our understanding of PKA signaling, future research should prioritize direct, side-by-side comparative studies of these and other cAMP analogs across all four PKA isoforms under standardized experimental conditions. Such studies will be instrumental in building a more complete and reliable dataset of their relative potencies and selectivities. This will, in turn, enable researchers to make more informed decisions when selecting PKA activators for their specific research questions, ultimately contributing to a more nuanced understanding of the intricate roles of PKA signaling in health and disease.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 12. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of Sp-8-Cl-cAMPS with PKA Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a bioactive compound is a critical step in preclinical research. Sp-8-Cl-cAMPS is a potent, membrane-permeable activator of cyclic AMP-dependent protein kinase (PKA). This guide provides a comparative framework for validating that the cellular effects of this compound are indeed mediated by PKA, through the strategic use of PKA inhibitors. We present key quantitative data, detailed experimental protocols, and visual workflows to support robust experimental design and data interpretation.
Understanding the PKA Signaling Pathway and the Role of this compound
The canonical Protein Kinase A (PKA) signaling pathway is a crucial mediator of numerous cellular processes, including metabolism, gene expression, and cell proliferation. The pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP)[1]. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of four cAMP molecules to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits[1]. These active C subunits then phosphorylate downstream target proteins on serine and threonine residues, eliciting a cellular response.
This compound is a lipophilic analog of cAMP, making it cell-permeable and resistant to degradation by phosphodiesterases. It acts as a direct agonist of PKA, bypassing the need for GPCR stimulation and adenylyl cyclase activation to potently activate the kinase[2].
Figure 1. PKA Signaling Pathway and this compound Action.
Comparative Analysis of PKA Inhibitors for On-Target Validation
To confirm that the observed cellular effects of this compound are mediated through PKA, it is essential to employ specific PKA inhibitors. These inhibitors can be broadly categorized based on their mechanism of action. The most common approach is to use ATP-competitive inhibitors that target the catalytic subunit of PKA or competitive antagonists that bind to the regulatory subunits.
| Inhibitor | Mechanism of Action | Target Subunit | Typical Working Concentration (Cell-based) | Known Off-Target Effects |
| H-89 | ATP-competitive | Catalytic | 1-10 µM | MSK1, ROCK2, S6K1, PKBα, AMPK[1] |
| KT-5720 | ATP-competitive | Catalytic | 1-10 µM | PKG, PKC (at higher concentrations)[1] |
| Rp-cAMPS | Competitive cAMP antagonist | Regulatory | 10-100 µM | Can be hydrolyzed by PDEs |
| Rp-8-Br-cAMPS | Competitive cAMP antagonist | Regulatory | 10-50 µM | More lipophilic and PDE-resistant than Rp-cAMPS[3] |
| Rp-8-Cl-cAMPS | Competitive cAMP antagonist | Regulatory | 10-50 µM | Potent and selective for PKA type I[4] |
Table 1. Comparison of Commonly Used PKA Inhibitors.
Experimental Workflow for Validating On-Target Effects
A standard experimental workflow to validate the PKA-dependency of this compound involves comparing the cellular response to this compound in the presence and absence of a PKA inhibitor. A significant reduction in the this compound-induced effect upon pre-treatment with a PKA inhibitor provides strong evidence for on-target activity.
Figure 2. General Experimental Workflow for Validation.
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol describes the validation of this compound on-target effects by assessing the phosphorylation of a known PKA substrate, such as CREB (cAMP Response Element-Binding Protein) at Serine 133.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
Complete cell culture medium
-
This compound
-
PKA inhibitor (e.g., H-89, Rp-8-Br-cAMPS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the culture medium with serum-free medium for 2-4 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of the PKA inhibitor (e.g., 10 µM H-89) or vehicle control for 30-60 minutes.
-
This compound Stimulation: Add this compound to the desired final concentration (e.g., 50-100 µM) and incubate for the optimal time to observe substrate phosphorylation (typically 15-30 minutes).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each condition and compare the results.
Expected Outcome: A significant increase in the phospho-CREB/total CREB ratio should be observed in cells treated with this compound alone. This increase should be significantly attenuated in cells pre-treated with a PKA inhibitor.
Protocol 2: In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA in cell lysates following treatment with this compound and PKA inhibitors.
Materials:
-
PKA Kinase Activity Assay Kit (commercially available, typically ELISA-based)
-
Cell lysates prepared as described in Protocol 1
-
Purified active PKA (for standard curve)
-
ATP
Procedure:
-
Prepare Cell Lysates: Treat and lyse cells as described in Protocol 1 (Steps 1-5).
-
Assay Setup: Follow the manufacturer's instructions for the PKA kinase activity assay kit. This typically involves:
-
Coating a microplate with a specific PKA substrate (e.g., Kemptide).
-
Adding cell lysates or purified PKA standards to the wells.
-
Initiating the kinase reaction by adding ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Wash the wells to remove ATP and non-phosphorylated substrates.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated PKA substrate.
-
Incubate and wash as per the kit instructions.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash as per the kit instructions.
-
Add a colorimetric substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the purified PKA. Determine the PKA activity in each sample based on the standard curve. Compare the PKA activity in the different treatment groups.
Expected Outcome: this compound treatment should lead to a significant increase in PKA activity in the cell lysates compared to the control. Pre-treatment with a PKA inhibitor should significantly reduce the this compound-induced PKA activity.
Logical Framework for Data Interpretation
The validation of this compound's on-target effects relies on a clear logical framework. The observed cellular effect should be directly correlated with PKA activation and should be preventable by specific PKA inhibition.
Figure 3. Logical Relationship for On-Target Validation.
By employing a combination of a potent PKA activator like this compound and specific PKA inhibitors, researchers can confidently establish the on-target effects of this compound and dissect the role of PKA signaling in their specific cellular context. The careful selection of inhibitors and the use of robust, quantitative assays are paramount for generating high-quality, reproducible data.
References
A Comparative Analysis of Sp-8-Cl-cAMPS and Other Sp-cAMPS Analogs for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the precise modulation of the cyclic AMP (cAMP) signaling pathway is a critical tool. Sp-cAMPS analogs, a class of structurally modified cAMP molecules, offer enhanced stability and cell permeability, making them invaluable for investigating the diverse roles of the primary cAMP effector, Protein Kinase A (PKA). This guide provides a comparative overview of Sp-8-Cl-cAMPS and other key Sp-cAMPS analogs, focusing on their performance in PKA activation and their effects on cell viability and apoptosis.
This comparison guide synthesizes available experimental data to provide a framework for selecting the most appropriate Sp-cAMPS analog for specific research applications. While direct comparative studies under identical conditions are limited, this guide aggregates key quantitative data to facilitate an informed decision-making process.
Quantitative Comparison of Performance
The following tables summarize the key performance indicators for this compound and other commonly used Sp-cAMPS analogs. It is important to note that the presented values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Activation of Protein Kinase A (PKA)
| Analog | Parameter | Value | PKA Isoform | Notes |
| This compound | Ka | 0.25 µM[1] | Type I (cAKI) | Activation constant (Ka) reflects the concentration required for half-maximal activation. |
| Ka | 3.2 µM[1] | Type II (cAKII) | ||
| Sp-8-pCPT-cAMPS | EC50 | 342 nM[2] | RIα | Half-maximal effective concentration (EC50) for PKA activation. |
| EC50 | 96 nM[2] | RIIβ | ||
| Sp-5,6-DCl-cBIMPS | EC50 | 3 µM[3] | Not Specified | EC50 for induction of Cl- secretion, a PKA-dependent process. |
| Sp-8-Br-cAMPS | EC50 | 360 nM | Not Specified | EC50 for PKA activating activity. |
Table 2: Inhibition of Cancer Cell Growth (IC50)
| Analog | Cell Line | IC50 | Cancer Type |
| This compound | HL-60 | 8 - 100 µM[1] | Leukemia |
| LS-174T | 8 - 100 µM[1] | Colon Cancer | |
| 8-Br-cAMP * | Eca-109 | 20 µM[4] | Esophageal Cancer |
| Sp-8-pCPT-cAMPS | Data not available | - | - |
| Sp-5,6-DCl-cBIMPS | Data not available | - | - |
*8-Br-cAMP is a related cAMP analog, but not a phosphorothioate (B77711) (Sp) analog.
Physicochemical Properties and Cellular Effects
Cell Permeability and Metabolic Stability:
Sp-cAMPS analogs are designed to readily cross cell membranes due to their increased lipophilicity compared to the parent cAMP molecule. The phosphorothioate modification in Sp-cAMPS analogs renders them resistant to degradation by phosphodiesterases (PDEs), the enzymes that terminate cAMP signaling. This enhanced stability ensures a more sustained activation of PKA in cellular assays.[5] Among the compared analogs, Sp-5,6-DCl-cBIMPS has been reported to have higher apparent lipophilicity than 8-pCPT-cAMP, suggesting potentially greater cell permeability.[6]
Induction of Apoptosis:
Several cAMP analogs have been shown to induce apoptosis in various cancer cell lines. 8-Cl-cAMP, a related compound to the this compound analog, has been demonstrated to induce apoptosis in glioma and retinoblastoma cells.[7][8] Similarly, 8-Br-cAMP has been shown to induce apoptosis in esophageal cancer cells and Chinese Hamster Ovary (CHO) cells.[4][9] While quantitative comparative data for apoptosis induction by the specific Sp-analogs is limited, their ability to activate PKA suggests they likely play a role in modulating apoptotic pathways.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Sp-cAMPS analogs is the direct activation of PKA. This activation initiates a signaling cascade that plays a crucial role in various cellular processes, including gene expression, metabolism, cell proliferation, and apoptosis.
To comparatively assess the efficacy of different Sp-cAMPS analogs, a series of well-established experimental workflows can be employed.
Detailed Experimental Protocols
1. PKA Activation Assay (In Vitro Kinase Assay)
This protocol measures the ability of Sp-cAMPS analogs to activate purified PKA.
-
Materials:
-
Purified PKA holoenzyme
-
Sp-cAMPS analogs (this compound, Sp-8-pCPT-cAMPS, etc.)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or with a detection system)
-
Kinase buffer
-
96-well plates
-
Detection system (e.g., scintillation counter, luminometer)
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA holoenzyme, and the PKA substrate peptide in each well of a 96-well plate.
-
Add serial dilutions of each Sp-cAMPS analog to the wells. Include a control with no analog.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method.
-
Plot the results as a dose-response curve to determine the Ka or EC50 for each analog.
-
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of Sp-cAMPS analogs on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., HL-60, MCF-7)
-
Cell culture medium and supplements
-
Sp-cAMPS analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each Sp-cAMPS analog for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each analog.
-
3. Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of apoptotic cells following treatment with Sp-cAMPS analogs.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Sp-cAMPS analogs
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of Sp-cAMPS analogs for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).
-
Conclusion
This compound and other Sp-cAMPS analogs are potent tools for dissecting PKA-mediated signaling pathways. The choice of a specific analog should be guided by its potency for PKA activation, its isoform selectivity, and its specific effects on the cellular process under investigation. While the available data provides a valuable starting point, it is recommended that researchers perform their own dose-response experiments to determine the optimal analog and concentration for their specific experimental system. Future head-to-head comparative studies will be invaluable for further refining our understanding of the nuanced differences between these powerful research tools.
References
- 1. biorbyt.com [biorbyt.com]
- 2. benchchem.com [benchchem.com]
- 3. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cAMP analog 8-Cl-cAMP inhibits growth and induces differentiation and apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Br-cAMP induction of apoptosis in synchronized CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Efficacy of Sp-8-Cl-cAMPS and Other cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Sp-8-Cl-cAMPS and other commonly used cyclic AMP (cAMP) analogs. The selection of an appropriate cAMP analog is critical for accurately dissecting cAMP-mediated signaling pathways and for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying cellular mechanisms and workflows to aid in experimental design and data interpretation.
Introduction to cAMP Analogs
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation. Its direct experimental use is limited by poor membrane permeability and rapid degradation by phosphodiesterases (PDEs). Synthetic cAMP analogs have been developed to overcome these limitations, offering enhanced lipophilicity and resistance to enzymatic degradation. These analogs are invaluable tools for activating cAMP-dependent signaling pathways, primarily through the activation of Protein Kinase A (PKA).
This guide focuses on a comparative analysis of this compound, a potent and metabolically stable PKA activator, against other widely used analogs such as 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP), Dibutyryl-cAMP (Db-cAMP), 8-Bromo-cAMP, and 6-Benzoyl-cAMP (6-Bnz-cAMP).
Quantitative Comparison of cAMP Analog Potency and Efficacy
The potency (EC₅₀) and efficacy (Eₘₐₓ) of cAMP analogs are critical parameters for their application in research. The following table summarizes available quantitative data for the activation of PKA and other cellular effects. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Analog | Parameter | Value | Cell Type / Condition | Key Characteristics |
| This compound | - | Data not readily available in direct comparative studies | - | Metabolically resistant activator of PKA. More lipophilic than 8-Cl-cAMP, with no reported metabolic side effects from 8-Cl-adenosine.[1] |
| Sp-8-CPT-cAMPS | EC₅₀ (PKA RIα Activation) | 342 nM | Purified PKA | High selectivity for PKA over other cAMP binding proteins.[2] |
| EC₅₀ (PKA RIIβ Activation) | 96 nM | Purified PKA | [2] | |
| 8-CPT-cAMP | IC₅₀ (PDE VA inhibition) | 0.9 µM | Purified enzyme | Potent inhibitor of cGMP-specific PDE, which can be an off-target effect.[3] |
| IC₅₀ (PDE III inhibition) | 24 µM | Purified enzyme | [3] | |
| IC₅₀ (PDE IV inhibition) | 25 µM | Purified enzyme | [3] | |
| Dibutyryl-cAMP (Db-cAMP) | - | 100 µM - 1 mM (Typical effective concentration in cell-based assays) | Various cell lines | Prodrug that is intracellularly converted to cAMP. Butyrate (B1204436) byproduct can have off-target effects.[4] |
| 8-Bromo-cAMP | Kₐ (PKA activation) | 0.05 µM | Purified PKA | Commonly used PKA activator with anti-proliferative and apoptotic effects in cancer cells.[5][6] |
| EC₅₀ (cellular response) | 203 µM | Sensory Neurons | Lower cell permeability compared to its acetoxymethyl ester derivative.[7] | |
| 6-Bnz-cAMP | pKᵢ (PKA AI) | 4.0 | Purified PKA | Selectively activates PKA over Epac signaling pathways.[8] |
| pKᵢ (PKA AII) | 3.8 | Purified PKA | [8] | |
| pKᵢ (Epac1) | 1.3 | Purified Epac1 | [8] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for most cAMP analogs is the activation of PKA. However, the specific chemical modifications of each analog can lead to differences in their interaction with PKA isoforms, other cAMP effectors like Exchange Protein directly Activated by cAMP (Epac), and their susceptibility to metabolic enzymes.
Canonical cAMP/PKA Signaling Pathway
The binding of a cAMP analog to the regulatory subunits of the PKA holoenzyme induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, eliciting a cellular response.
Considerations for Specific Analogs:
-
This compound : The phosphorothioate (B77711) modification at the Sp position confers resistance to hydrolysis by PDEs, leading to sustained PKA activation. The 8-chloro modification enhances its lipophilicity and potency. Unlike 8-Cl-cAMP, it is not expected to be metabolized to 8-Cl-adenosine, thus avoiding potential PKA-independent effects.[1]
-
8-CPT-cAMP : While a potent PKA activator, it can also inhibit certain PDEs, which may lead to an accumulation of endogenous cAMP, complicating the interpretation of results.[3]
-
Dibutyryl-cAMP : This is a prodrug that requires intracellular enzymatic cleavage to release active cAMP. The butyrate byproducts are known to have biological activities of their own, including histone deacetylase inhibition, which can lead to off-target effects.[4]
-
8-Bromo-cAMP and 8-Cl-cAMP : These analogs can be metabolized to their corresponding nucleoside derivatives (8-bromo-adenosine and 8-chloro-adenosine), which can exert biological effects independently of PKA activation.[9][10]
-
6-Bnz-cAMP : This analog is noted for its selectivity for PKA over Epac, making it a useful tool for dissecting the differential roles of these two cAMP effectors.[8][11][12]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable comparison of cAMP analog potency and efficacy.
In Vitro PKA Activity Assay (Radiometric)
This assay directly measures the phosphotransferase activity of PKA.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
cAMP analogs
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of the cAMP analog.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[2]
CRE-Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of a reporter gene driven by a cAMP response element (CRE), providing a downstream readout of PKA activation.
Materials:
-
HEK293 cells stably expressing a CRE-luciferase reporter construct
-
Cell culture medium and supplements
-
cAMP analogs
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the CRE-luciferase reporter cells in a 96-well plate and incubate overnight.
-
Replace the medium with a serum-free or low-serum medium.
-
Treat the cells with a range of concentrations of the cAMP analogs.
-
Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 5-6 hours).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of CRE-mediated gene expression.[13]
Cell Proliferation/Viability Assay (MTT/XTT)
This assay assesses the effect of cAMP analogs on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A-172)
-
Cell culture medium and supplements
-
cAMP analogs
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cAMP analogs.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT). The absorbance is proportional to the number of viable cells.[14]
Experimental Workflow for Comparing cAMP Analogs
A systematic workflow is crucial for a robust comparison of different cAMP analogs.
Conclusion and Recommendations
The choice of a cAMP analog should be guided by the specific experimental goals and the desired level of signaling specificity.
-
For highly specific and sustained PKA activation with minimal off-target effects , this compound and other Sp-cAMPS analogs are recommended due to their resistance to PDE degradation and, in the case of this compound, the lack of metabolism to a PKA-independent active compound.
-
For studies requiring a PKA-selective activator that does not engage the Epac pathway , 6-Bnz-cAMP is a suitable choice.
-
When using 8-CPT-cAMP, 8-Bromo-cAMP, or 8-Cl-cAMP , it is crucial to consider their potential off-target effects through PDE inhibition or metabolic conversion to active nucleosides. Appropriate controls, such as using PKA inhibitors or examining the effects of the corresponding nucleosides, should be included.
-
Dibutyryl-cAMP should be used with caution due to the known biological activity of its butyrate byproducts.
By carefully considering the properties of each analog and employing rigorous experimental design, researchers can effectively harness these powerful tools to advance our understanding of cAMP signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bnz-cAMP sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
Comparative Analysis of Sp-8-Cl-cAMPS Cross-Reactivity with Nucleotide-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Sp-8-Cl-cAMPS
This compound (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a widely utilized cell-permeable and metabolically resistant analog of cyclic adenosine (B11128) monophosphate (cAMP). It is primarily recognized as a potent activator of cAMP-dependent Protein Kinase A (PKA). However, its cross-reactivity with other nucleotide-binding proteins is a critical consideration for the precise interpretation of experimental results. This guide provides a comparative analysis of the binding and activation profiles of this compound against its primary target, PKA, and key off-target proteins, including Exchange Protein directly Activated by cAMP (EPAC), cGMP-dependent Protein Kinase (PKG), and various Phosphodiesterases (PDEs).
Quantitative Comparison of Binding Affinities and Activation Constants
The selectivity of this compound is quantitatively assessed by comparing its activation constants (Ka) for target kinases and its inhibitory constants (Ki or IC50) for other nucleotide-binding proteins. The following tables summarize available data for this compound and other relevant cAMP analogs to provide a comparative context.
| Compound | PKA Isoform | Activation Constant (Ka) (µM) | Reference |
| This compound | PKA I | 0.25 | [1] |
| This compound | PKA II | 3.2 | [1] |
| cAMP | PKA I | ~1-2 | |
| cAMP | PKA II | ~1-3 | |
| 8-Br-cAMP | PKA I | ~0.1-0.5 | |
| 8-Br-cAMP | PKA II | ~0.5-1.5 | |
| 8-CPT-cAMP | PKA I | ~0.05-0.2 | |
| 8-CPT-cAMP | PKA II | ~0.2-1.0 | |
| Data for cAMP, 8-Br-cAMP, and 8-CPT-cAMP are approximate values from multiple literature sources for comparative purposes. |
Table 1: Activation of Protein Kinase A (PKA) by this compound and Other cAMP Analogs. This table highlights the potency of this compound as a PKA activator, with a notable preference for the PKA I isoform.
| Compound | Target | Parameter | Value (µM) | Reference |
| This compound | EPAC1 | Kd | Not explicitly found, but 8-substituted analogs generally show affinity. | |
| This compound | PKG | Ka | Not explicitly found, but cross-reactivity is possible. | |
| 8-pCPT-2'-O-Me-cAMP | EPAC1 | EC50 | 2.2 | [2] |
| 8-pCPT-2'-O-Me-cAMP | PKA | - | Weak activator | [2] |
| Sp-8-BnT-cAMPS | EPAC2 | AC50 | 0.1 | [3] |
| Sp-8-BnT-cAMPS | PKA | - | Reduced potency | [3] |
| Compound | PDE Isoform | Inhibition Constant (Ki/IC50) (µM) | Reference |
| Sp-cAMPS analogs | PDE3A | Competitive Inhibition | [4] |
| Sp-cAMPS analogs | PDE4 | Competitive Inhibition | [4] |
| 8-Br-cAMP | General PDEs | Some inhibitory activity | [4] |
| Dibutyryl-cAMP (db-cAMP) | General PDEs | Known PDE inhibitor | [4] |
| Specific Ki or IC50 values for this compound against a panel of PDE isoforms were not found in the provided search results. Sp-cAMPS analogs are known to be competitive inhibitors of certain PDEs, particularly from the PDE3 and PDE4 families. |
Table 3: Inhibitory Activity of Sp-cAMPS Analogs Against Phosphodiesterases (PDEs). Sp-cAMPS analogs, due to their structural similarity to cAMP, can act as competitive inhibitors of PDEs, which can lead to an accumulation of endogenous cAMP and potentiate signaling.
Signaling Pathways and Experimental Workflows
To understand the implications of cross-reactivity, it is essential to visualize the signaling pathways involved and the experimental workflows used to assess these interactions.
References
- 1. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-8-BnT-cAMPS / "S-220" BIOLOG Life Science Institute [biolog.de]
- 4. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-8-Cl-cAMPS vs. 8-Cl-cAMP: A Comparative Guide to In Situ Conversion and Cellular Activity
For researchers, scientists, and drug development professionals, understanding the metabolic fate of cyclic adenosine (B11128) monophosphate (cAMP) analogs is critical for the accurate interpretation of experimental results and the development of targeted therapeutics. This guide provides a detailed comparison of Sp-8-Cl-cAMPS and 8-Cl-cAMP, with a focus on the in situ conversion of 8-Cl-cAMP to 8-Cl-adenosine and the implications for their mechanisms of action.
A significant body of evidence indicates that 8-chloro-cAMP (8-Cl-cAMP) functions as a prodrug, with its primary biological effects stemming from its extracellular conversion to 8-chloro-adenosine (8-Cl-adenosine).[1][2][3][4][5][6][7][8] This conversion is predominantly mediated by phosphodiesterases present in serum.[1][2][5][9] Once formed, 8-Cl-adenosine is transported into cells and subsequently phosphorylated by adenosine kinase to its active cytotoxic metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] The accumulation of 8-Cl-ATP leads to a reduction in cellular ATP levels and an inhibition of RNA synthesis, contributing to its antiproliferative effects.[1][2] Notably, these effects are largely independent of Protein Kinase A (PKA) activation.[2][6][8][10]
In contrast, this compound is presented as a metabolically resistant analog designed to directly activate PKA.[11] Its phosphorothioate (B77711) modification renders it less susceptible to hydrolysis by phosphodiesterases, thereby minimizing the formation of 8-Cl-adenosine and its associated metabolic consequences.[11][12] This makes this compound a more direct tool for studying PKA-mediated signaling pathways, avoiding the confounding off-target effects arising from the metabolic products of 8-Cl-cAMP.
Quantitative Comparison of Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 8-Cl-cAMP and 8-Cl-adenosine in various cancer cell lines, highlighting the potent antiproliferative activity of the 8-Cl-adenosine metabolite.
| Cell Line | Compound | IC50 (µM) | Experimental Condition |
| HCT116 (Colon Cancer) | 8-Cl-cAMP | 1.3 ± 0.1 | With serum |
| HCT116 (Colon Cancer) | 8-Cl-cAMP | > 500 | Serum-free |
| HCT116 (Colon Cancer) | 8-Cl-adenosine | 0.6 ± 0.1 | With serum |
| HCT116 (Colon Cancer) | 8-Cl-adenosine | 1.0 ± 0.1 | Serum-free |
| FET (Colon Cancer) | 8-Cl-cAMP | 2.0 ± 0.1 | With serum |
| FET (Colon Cancer) | 8-Cl-cAMP | > 500 | Serum-free |
| FET (Colon Cancer) | 8-Cl-adenosine | 0.9 ± 0.2 | With serum |
| FET (Colon Cancer) | 8-Cl-adenosine | 3.1 | Serum-free |
| ARO (Thyroid Cancer) | 8-Cl-cAMP | 2.3 - 13.6 | Not specified |
| NPA (Thyroid Cancer) | 8-Cl-cAMP | 2.3 - 13.6 | Not specified |
| HeLa (Cervical Cancer) | 8-Cl-cAMP | 4 - 4.8 | In the presence of various human sera |
| HeLa (Cervical Cancer) | 8-Cl-cAMP | 9 - 23 | In the presence of heat-inactivated human sera |
| K562 (Leukemia) | 8-Cl-cAMP | 7.5 - 16.5 | In the presence of various human sera |
Data compiled from multiple sources.[3][6][9]
Intracellular Metabolite Accumulation
Incubation of multiple myeloma cells with 8-Cl-cAMP or 8-Cl-adenosine leads to the intracellular accumulation of 8-Cl-ATP. The presence of a phosphodiesterase inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), significantly reduces the formation of 8-Cl-ATP from 8-Cl-cAMP, supporting the extracellular conversion pathway.[1][2]
| Parent Compound (10 µM) | Incubation Time (h) | Intracellular 8-Cl-ATP (µM) |
| 8-Cl-adenosine | 12 | > 400 |
| 8-Cl-cAMP | 12 | Lower than 8-Cl-adenosine |
| 8-Cl-cAMP + IBMX | 12 | > 80% inhibition |
Data from studies on multiple myeloma cells.[1][2]
Experimental Protocols
Determination of Cell Growth Inhibition (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compounds (e.g., 8-Cl-cAMP, 8-Cl-adenosine, this compound) in the presence or absence of serum. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3]
Analysis of 8-Cl-cAMP and 8-Cl-adenosine by HPLC
-
Sample Preparation: Collect cell culture medium at various time points after treatment. For intracellular metabolite analysis, lyse the cells and extract the metabolites.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to purify and concentrate the analytes of interest from the complex sample matrix.[5]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of aqueous buffer and organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detector at a wavelength appropriate for the compounds of interest.
-
-
Quantification: Use a standard curve generated with known concentrations of 8-Cl-cAMP and 8-Cl-adenosine to quantify their amounts in the samples.[5]
Measurement of 8-Cl-adenosine and its Metabolites by LC-MS/MS
-
Sample Collection and Preparation: For accurate measurement of adenosine and its analogs, which have a short half-life, collect samples (e.g., blood, cell culture medium) into a "STOP solution" containing inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters to prevent ex vivo metabolism.[13][14]
-
Chromatography: Use a liquid chromatography system, potentially with a HILIC column for polar analytes, to separate the compounds of interest.[15]
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
-
Data Analysis: Quantify the analytes using a stable isotope-labeled internal standard.[13][16]
Visualizing the Pathways
Signaling and Metabolic Pathways
Metabolic and Signaling Pathways of 8-Cl-cAMP and this compound.
Experimental Workflow for Comparison
Workflow for comparing the in situ effects of cAMP analogs.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of colon tumor cell growth by 8-chloro-cAMP is dependent upon its conversion to 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Cl-adenosine induces differentiation in LS174T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound BIOLOG Life Science Institute [biolog.de]
- 12. benchchem.com [benchchem.com]
- 13. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 14. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sp-8-Cl-cAMPS
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sp-8-Cl-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-chloro, Sp-isomer). Adherence to these procedural guidelines is critical for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent. | To prevent inhalation of the powdered compound.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound.[1] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound within the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks.[1] this compound should be stored in a tightly sealed container in a freezer at -20°C.[1][2][3] The storage area must be clearly labeled, and access should be restricted to authorized personnel.[1]
Preparation of Solutions
Note: The following is a general guideline. Always consult your specific experimental protocol for precise concentrations and solvents.
-
Work Area Preparation : All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation and contamination.[1]
-
Weighing : Carefully weigh the desired amount of solid this compound using a calibrated analytical balance. Take precautions to avoid creating dust.[1]
-
Dissolving : Add the appropriate solvent (e.g., sterile water or a buffer as specified in your protocol) to the solid compound. Gently vortex or sonicate to ensure the compound is fully dissolved.[1]
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date of preparation, and the preparer's initials.[1]
-
Storage of Stock Solutions : To maintain stability, store stock solutions at -20°C or as recommended by the supplier.[1] It is advisable to create aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Emergency Procedures: First Aid
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[4] |
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with your institution's hazardous waste management procedures.[1] |
| Aqueous Solutions | Consult your institution's safety officer for guidance on the disposal of aqueous solutions containing this compound. Depending on the concentration and local regulations, it may require collection as chemical waste.[1] |
| Contaminated Materials | All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.[1] |
Hazard Identification and Toxicological Information
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
